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Foundational

N'-ethyl-1H-indole-2-carbohydrazide physicochemical properties and characterization

An In-depth Technical Guide to the Physicochemical Properties and Characterization of N'-ethyl-1H-indole-2-carbohydrazide Introduction: The Prominence of the Indole-2-Carbohydrazide Scaffold The indole ring is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of N'-ethyl-1H-indole-2-carbohydrazide

Introduction: The Prominence of the Indole-2-Carbohydrazide Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When functionalized with a carbohydrazide moiety at the 2-position, the resulting indole-2-carbohydrazide core serves as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds.[3][4] Derivatives of this scaffold have garnered significant attention for their potent therapeutic potential, including anticancer, anti-angiogenic, antimicrobial, and anti-inflammatory properties.[1][2][3][5] Notably, various substituted indole-2-carbohydrazides have been investigated as inhibitors of tubulin polymerization and vascular endothelial growth factor receptor-2 (VEGFR-2), key targets in cancer therapy.[5][6][7][8]

This guide focuses on a specific, yet under-documented, derivative: N'-ethyl-1H-indole-2-carbohydrazide . By leveraging data from analogous compounds, we will provide a comprehensive technical overview of its probable synthesis, physicochemical characteristics, and the analytical methods required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecules.

Proposed Synthesis of N'-ethyl-1H-indole-2-carbohydrazide

The synthesis of N'-ethyl-1H-indole-2-carbohydrazide can be logically approached through a two-step process starting from the commercially available ethyl 1H-indole-2-carboxylate. This method is a common and effective route for preparing various N'-substituted indole-2-carbohydrazides.

Step 1: Hydrazinolysis of Ethyl 1H-indole-2-carboxylate

The initial step involves the conversion of the ester to the corresponding hydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 1H-indole-2-carbohydrazide.[9][10]

Step 2: N'-Ethylation of 1H-indole-2-carbohydrazide

The second step would involve the selective ethylation of the terminal nitrogen of the hydrazide moiety. A direct and controlled reaction with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base would yield the target compound. The choice of base and reaction conditions is crucial to prevent side reactions, such as N-alkylation of the indole ring.

Experimental Protocol: A Proposed Synthesis

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol (absolute)

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

Part A: Synthesis of 1H-indole-2-carbohydrazide

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 1H-indole-2-carboxylate (1 equivalent).

  • Add absolute ethanol to dissolve the ester.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold distilled water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 1H-indole-2-carbohydrazide. This intermediate can be used in the next step without further purification if of sufficient purity.

Part B: Synthesis of N'-ethyl-1H-indole-2-carbohydrazide

  • Suspend 1H-indole-2-carbohydrazide (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl iodide (1.1 equivalents) dropwise to the suspension with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N'-ethyl-1H-indole-2-carbohydrazide.

Visualization of the Synthetic Workflow

Synthesis_of_N_ethyl_1H_indole_2_carbohydrazide start Ethyl 1H-indole-2-carboxylate reagent1 Hydrazine Hydrate Ethanol, Reflux intermediate 1H-indole-2-carbohydrazide reagent1->intermediate reagent2 Ethyl Iodide, K2CO3 DCM, 0°C to RT product N'-ethyl-1H-indole-2-carbohydrazide reagent2->product purification Column Chromatography product->purification

Caption: Proposed two-step synthesis of N'-ethyl-1H-indole-2-carbohydrazide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N'-ethyl-1H-indole-2-carbohydrazide. These are calculated based on its chemical structure and are in line with what would be expected for a compound of this class.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Melting Point Expected in the range of 180-220 °C
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water
LogP (calculated) ~1.5-2.0

Spectroscopic Characterization (Expected Data)

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of N'-ethyl-1H-indole-2-carbohydrazide. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the indole ring, the N-H protons, and the protons of the ethyl group. The spectrum would likely be recorded in a solvent like DMSO-d₆ to ensure the observation of exchangeable N-H protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table of Expected NMR Data (in DMSO-d₆, chemical shifts (δ) in ppm):

Assignment Expected ¹H NMR (δ, multiplicity, J) Expected ¹³C NMR (δ)
Indole NH~11.6 (s, 1H)-
Amide NH~9.8 (s, 1H)-
Hydrazide NH~4.5 (t, 1H, J ≈ 5 Hz)-
Indole H-4, H-7~7.6-7.4 (m, 2H)~127.5, ~112.7
Indole H-5, H-6~7.2-7.0 (m, 2H)~121.9, ~120.2
Indole H-3~7.1 (s, 1H)~102.3
-CH₂- (ethyl)~3.1 (q, 2H, J ≈ 7 Hz)~40.0
-CH₃ (ethyl)~1.1 (t, 3H, J ≈ 7 Hz)~15.0
C=O-~161.0
Indole C-2-~131.0
Indole C-3a, C-7a-~136.8, ~127.6
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table of Expected IR Absorption Bands (cm⁻¹):

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretching (indole, amide)3300-3100
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)2980-2850
C=O stretching (amide)1680-1640
N-H bending1620-1550
C=C stretching (aromatic)1580-1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 203.11

  • Expected [M+H]⁺ Peak (ESI+): m/z = 204.11

Visualization of the Characterization Workflow

Characterization_Workflow sample Purified N'-ethyl-1H-indole-2-carbohydrazide nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the spectroscopic characterization of the target compound.

Inferred Biological Significance and Potential Applications

Given the extensive research on indole-2-carbohydrazide derivatives, it is plausible that N'-ethyl-1H-indole-2-carbohydrazide could exhibit interesting biological activities. Many analogs with small alkyl or substituted aryl groups at the N' position have demonstrated potent anticancer properties.[3][5][7] These effects are often attributed to the inhibition of key cellular processes such as angiogenesis and cell division.[5][6]

Specifically, related compounds have been shown to:

  • Inhibit Tubulin Polymerization: By binding to the colchicine site of tubulin, they can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

  • Inhibit VEGFR-2 Kinase: Some derivatives act as inhibitors of the vascular endothelial growth factor receptor-2, a critical component in the angiogenesis signaling pathway, thereby potentially suppressing tumor growth and metastasis.[3][5]

The introduction of a small, flexible ethyl group at the N' position of the indole-2-carbohydrazide scaffold could modulate the molecule's binding affinity to these biological targets. Therefore, N'-ethyl-1H-indole-2-carbohydrazide represents a valuable candidate for screening in anticancer and anti-angiogenic assays.

Visualization of a Potential Mechanism of Action

Potential_MoA compound N'-ethyl-1H-indole-2-carbohydrazide tubulin Tubulin compound->tubulin Inhibits vegfr2 VEGFR-2 Kinase compound->vegfr2 Inhibits microtubules Microtubule Disruption tubulin->microtubules cell_cycle_arrest G2/M Phase Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis tumor_growth Suppression of Tumor Growth angiogenesis->tumor_growth

Caption: Inferred potential mechanisms of anticancer activity.

Conclusion

N'-ethyl-1H-indole-2-carbohydrazide, while not extensively documented, represents a molecule of significant interest within the broader class of bioactive indole derivatives. This guide provides a comprehensive, albeit predictive, framework for its synthesis, physicochemical properties, and spectroscopic characterization. The proposed synthetic route is robust and based on established chemical transformations. The expected analytical data should serve as a reliable reference for researchers aiming to synthesize and characterize this compound. Furthermore, the inferred biological potential, drawn from a wealth of data on related structures, strongly suggests that N'-ethyl-1H-indole-2-carbohydrazide is a worthy candidate for further investigation in drug discovery programs, particularly in the realm of oncology.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. PubMed. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]

  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. MDPI. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

  • Ethyl 1H-indole-2-carboxylate. PMC. [Link]

  • Reactions of Substituted Carbohydrazides with Electron-poor Olefins. De Gruyter. [Link]

  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]

  • Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide. ResearchGate. [Link]

  • N-ethyl-1H-indole-2-carboxamide. Chemical Synthesis Database. [Link]

Sources

Exploratory

Polypharmacological Mechanisms of N'-ethyl-1H-indole-2-carbohydrazide in Oncology: A Technical Guide

As drug resistance and dose-limiting toxicities continue to bottleneck traditional chemotherapies, the development of multi-targeted heterocyclic scaffolds has become a major priority in medicinal chemistry. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance and dose-limiting toxicities continue to bottleneck traditional chemotherapies, the development of multi-targeted heterocyclic scaffolds has become a major priority in medicinal chemistry. Among these, the N'-ethyl-1H-indole-2-carbohydrazide class has emerged as a highly versatile pharmacophore. By substituting the indole core at the 2-position with an ethyl-carbohydrazide moiety, we significantly alter the molecule's lipophilicity and spatial geometry, enabling it to penetrate cancer cells and engage multiple intracellular targets simultaneously.

This technical guide dissects the tri-modal mechanism of action of this scaffold in human cancer cell lines. We will explore its role in microtubule destabilization, angiogenesis suppression, and the induction of a novel, non-apoptotic cell death pathway known as methuosis.

Tri-Modal Mechanism of Action

The structural plasticity of the indole-2-carbohydrazide scaffold allows it to act as a polypharmacological agent. Rather than relying on a single point of failure (which often leads to acquired resistance), this compound class systematically dismantles tumor viability through three distinct pathways.

G Compound N'-ethyl-1H-indole-2-carbohydrazide Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Antagonizes Methuosis Macropinocytosis Pathway Compound->Methuosis Hyperactivates Arrest G2/M Arrest & Apoptosis Tubulin->Arrest Angio Inhibition of Angiogenesis VEGFR2->Angio Vacuole Cytoplasmic Vacuolization Methuosis->Vacuole

Fig 1: Tri-modal polypharmacological network of the indole-2-carbohydrazide scaffold.

Microtubule Destabilization via the Colchicine Binding Site

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation. Indole-2-carbohydrazide derivatives have been shown to act as potent tubulin polymerization inhibitors by docking directly into the colchicine binding site at the interface of α and β tubulin heterodimers[1].

By occupying this hydrophobic pocket, the compound introduces steric hindrance that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This structural blockade triggers a prolonged cell cycle arrest at the G2/M phase, ultimately forcing the cancer cell into caspase-dependent apoptosis ()[1].

Anti-Angiogenesis via VEGFR-2 Kinase Inhibition

Solid tumors rely on the formation of new blood vessels to supply oxygen and nutrients. The N'-ethyl-1H-indole-2-carbohydrazide scaffold competitively binds to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2].

By inhibiting VEGFR-2 autophosphorylation, the compound severs downstream pro-angiogenic signaling cascades (such as PI3K/AKT and MEK/ERK). In vitro assays demonstrate that this effectively halts human umbilical vein endothelial cell (HUVEC) migration and capillary tube formation, effectively starving the tumor microenvironment ()[2].

Induction of Methuosis (Non-Apoptotic Cell Death)

Perhaps the most groundbreaking mechanism of this scaffold is its ability to induce methuosis —a caspase-independent form of cell death characterized by the massive accumulation of fluid-filled cytoplasmic vacuoles[3].

The compound hyperactivates Ras-mediated macropinocytosis. Normal cells recycle these macropinosomes back to the plasma membrane, but the indole derivative disrupts late-stage endosomal trafficking. The macropinosomes fuse into giant vacuoles that cannot be degraded by lysosomes. This massive vacuolization triggers severe Endoplasmic Reticulum (ER) stress and activates the MAPK/JNK signaling pathway, leading to metabolic collapse and cell rupture ()[3]. This mechanism is highly advantageous for eradicating apoptosis-resistant cancer phenotypes.

Methuosis Drug Indole-2-carbohydrazide Macro Macropinosome Formation Drug->Macro Induces Fusion Dysfunctional Vacuole Fusion Macro->Fusion Accumulates ER ER Stress / MAPK Activation Fusion->ER Triggers Death Non-Apoptotic Cell Death (Methuosis) ER->Death Culminates

Fig 2: Intracellular signaling cascade driving macropinosome-derived methuosis.

Quantitative Pharmacodynamics

The table below synthesizes the in vitro efficacy of representative indole-2-carbohydrazide derivatives across various cancer cell lines and biochemical targets, highlighting the scaffold's high tumor selectivity and sub-micromolar potency[1][2][3][4].

Target / Cell LineAssay TypeIC50 / GI50 ValueMechanistic Implication
HCT116 (Colon Carcinoma)Cytotoxicity (MTT)~8.1 μMPotent anti-proliferative activity.
SW480 (Colon Carcinoma)Cytotoxicity (MTT)~7.9 μMPotent anti-proliferative activity.
MDA-MB-231 (TNBC)Cytotoxicity (CCK-8)~4.5 μMHighly susceptible to methuosis induction.
MCF-10A (Normal Breast)Cytotoxicity (CCK-8)>185.0 μM>40-fold selectivity ; minimal toxicity to normal cells.
Tubulin Assembly Biochemical~2.09 μMDirect inhibition at the colchicine binding site.

Self-Validating Experimental Methodologies

To rigorously validate the mechanisms described above, the following protocols have been engineered to ensure high-fidelity, reproducible data. As an application scientist, it is critical not just to execute steps, but to understand the biochemical causality behind them.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay isolates the compound's direct effect on tubulin kinetics, independent of cellular variables.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Causality: Mammalian brain tissue provides the highest yield of natively folded tubulin isotypes relevant to human oncology.

  • Reaction Mix: Combine 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) with 1 mM GTP and the test compound (1-10 μM). Causality: GTP is essential because it binds to the exchangeable E-site on β -tubulin, providing the thermodynamic energy required for the elongation phase of microtubule assembly.

  • Kinetic Measurement: Transfer the mix to a pre-warmed 37°C 96-well plate reader. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Checkpoint: The control well (DMSO only) must show a classic sigmoidal curve: a lag phase (nucleation), a steep growth phase (polymerization), and a plateau (steady-state). If the control fails to plateau, the GTP has degraded or the tubulin has denatured.

Workflow Step1 Prepare Porcine Brain Tubulin Step2 Add Compound & 1mM GTP Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Kinetic Absorbance (340 nm) Step3->Step4

Fig 3: Step-by-step biochemical workflow for validating tubulin polymerization inhibition.

Protocol B: Phase-Contrast Microscopy for Methuosis Validation

Because methuosis is morphologically distinct from apoptosis, visual confirmation of vacuolization is mandatory.

  • Cell Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 6-well plate and incubate overnight.

  • Compound Treatment: Treat cells with 5 μM of the indole-2-carbohydrazide derivative. Causality: At 5 μM, the compound is near its IC50, allowing for observation of cellular stress phenotypes before complete detachment and lysis occur.

  • Observation: Utilize phase-contrast microscopy at 12, 24, and 48 hours post-treatment. Causality: Phase-contrast is chosen over fluorescence because it allows for real-time, label-free observation of the massive, phase-lucent cytoplasmic vacuoles without the confounding artifacts introduced by lipophilic dyes.

  • Validation Checkpoint: To confirm vacuoles are macropinosome-derived (methuosis) and not autophagosomes (autophagy), co-treat a parallel well with Bafilomycin A1 (an autophagy inhibitor). If vacuolization persists, the mechanism is confirmed as methuosis.

References

  • Saruengkhanphasit, R., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15, 2483.[Link]

  • Zhu, J., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1230-1241.[Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1630-1645.[Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of N'-ethyl-1H-indole-2-carbohydrazide

Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of N'-ethyl-1H-indole-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of N'-ethyl-1H-indole-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural elucidation of this indole derivative through ¹H and ¹³C NMR spectroscopy. The guide details predicted chemical shifts and coupling constants, provides a robust experimental protocol for its synthesis and NMR data acquisition, and explains the underlying principles governing the spectral data. Through a combination of theoretical explanation, practical methodology, and detailed data interpretation, this whitepaper serves as a self-validating system for the characterization of N'-ethyl-1H-indole-2-carbohydrazide and related compounds.

Introduction: The Significance of N'-ethyl-1H-indole-2-carbohydrazide and its Spectroscopic Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Indole-2-carbohydrazide derivatives, in particular, have garnered significant attention for their diverse biological activities. The introduction of an N'-ethyl substituent to the carbohydrazide moiety can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the comprehensive analysis of the ¹H and ¹³C NMR spectra of N'-ethyl-1H-indole-2-carbohydrazide, providing a foundational understanding for its identification and characterization.

Fundamental Principles of NMR Spectroscopy in Indole Derivatives

The chemical shifts observed in the NMR spectrum of an indole derivative are governed by the electronic environment of each nucleus. The aromatic indole ring system, with its delocalized π-electrons, creates a distinct magnetic environment. Protons and carbons on the indole ring experience characteristic chemical shifts due to this aromaticity. Furthermore, the electron-withdrawing nature of the carbohydrazide group at the C2 position significantly influences the chemical shifts of the indole ring protons and carbons, particularly C2 and C3.

In ¹H NMR, the chemical shift (δ) indicates the electronic environment of a proton. Protons attached to the electron-rich benzene portion of the indole generally resonate at a lower field compared to the pyrrole ring proton (H3). The indole N-H proton typically appears as a broad singlet at a high chemical shift value. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule, manifesting as splitting patterns (e.g., doublets, triplets, multiplets).

In ¹³C NMR, the chemical shifts are spread over a much wider range than in ¹H NMR, reducing the likelihood of signal overlap. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons, such as the one in the carbohydrazide moiety, are characteristically found at the downfield end of the spectrum (around 160-180 ppm).

Synthesis and NMR Sample Preparation: A Validated Protocol

Proposed Synthesis of N'-ethyl-1H-indole-2-carbohydrazide

This protocol is adapted from the synthesis of N-Benzyl-1H-indole-2-carbohydrazide.[2]

Reaction Scheme:

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Exploratory

Biological Evaluation of N'-ethyl-1H-indole-2-carbohydrazide: A Technical Guide to Antimicrobial Profiling

Executive Summary & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Indole and its derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Indole and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, ubiquitous across natural sources and synthetic anti-infective agents[1]. Among these, indole-2-carbohydrazide derivatives have demonstrated exceptional broad-spectrum antibacterial and antifungal activities[2].

This technical whitepaper outlines the rigorous biological evaluation of N'-ethyl-1H-indole-2-carbohydrazide . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Instead, we will explore the causality behind each experimental choice, ensuring that every protocol acts as a self-validating system to confirm both the efficacy and the safety of this specific synthetic derivative.

Target Biology and Structure-Activity Relationship (SAR)

The biological potency of indole-2-carbohydrazides is heavily dictated by their substitution patterns. The introduction of an ethyl group at the N'-position of the carbohydrazide moiety serves a dual mechanistic purpose:

  • Lipophilicity Modulation: The ethyl substitution increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to penetrate the lipid-rich cell walls of Gram-negative bacteria and the ergosterol-dense membranes of fungal pathogens[3].

  • Steric Hindrance: The alkyl chain provides specific steric interactions that optimize binding affinity within the hydrophobic pockets of bacterial target enzymes, such as DNA gyrase or the MurB enzyme, which are critical for peptidoglycan biosynthesis[4].

MoA Ligand N'-ethyl-1H-indole- 2-carbohydrazide Complex Ligand-Receptor Complex Ligand->Complex Penetrates Cell Wall Target Bacterial Target (e.g., DNA Gyrase/MurB) Target->Complex Inhibition Enzymatic Inhibition Complex->Inhibition High Affinity Binding Lysis Cellular Lysis & Pathogen Death Inhibition->Lysis

Figure 1: Proposed mechanistic pathway of indole-2-carbohydrazide derivatives.

Self-Validating Experimental Workflows

To establish a compound as a viable lead, the evaluation pipeline must integrate efficacy screening with toxicity profiling. The following workflow ensures that false positives (e.g., compounds that are broadly cytotoxic rather than selectively antimicrobial) are eliminated early in the pipeline.

Workflow Syn Compound Synthesis N'-ethyl-1H-indole-2-carbohydrazide MIC Broth Microdilution MIC & MBC Determination Syn->MIC TK Time-Kill Kinetics Pharmacodynamic Profiling MIC->TK Active Hits Tox In Vitro Cytotoxicity HEK-293 / MRC5 Cells MIC->Tox Lead Lead Validation & In Silico Docking TK->Lead SI Selectivity Index (SI) Calculation (CC50 / MIC) Tox->SI SI->Lead SI > 10

Figure 2: Self-validating high-throughput workflow for antimicrobial evaluation.

Protocol 1: High-Throughput Broth Microdilution (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Causality Check: We utilize Resazurin (Alamar Blue) as a redox indicator. Bacterial respiration reduces the blue resazurin to pink resorufin. This provides a self-validating, colorimetric proof of metabolic activity, preventing false-negative MIC readings caused by compound precipitation that mimics bacterial turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) in Mueller-Hinton Broth (MHB) to the exponential log phase. Standardize the suspension to 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of N'-ethyl-1H-indole-2-carbohydrazide (starting concentration 100 µg/mL) in MHB.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout (MIC): The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction).

  • Plating (MBC): Aliquot 50 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration yielding a ≥99.9% reduction in CFU.

Protocol 2: Time-Kill Kinetics & Pharmacodynamics

Objective: Differentiate between bacteriostatic and bactericidal activity over time. Causality Check: MIC only provides a static endpoint. Time-kill assays reveal the rate of bactericidal activity, which is critical for dosing regimens. A compound is deemed bactericidal only if it achieves a 3-log10 decrease in CFU/mL within 24 hours.

Step-by-Step Methodology:

  • Prepare flasks containing MHB supplemented with the compound at , , and the established MIC.

  • Inoculate with the test organism to yield a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform drug exposure.

  • Extract 100 µL aliquots at predetermined intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate on agar.

  • Enumerate colonies after 24 hours and plot log10​ CFU/mL versus time.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the compound targets prokaryotic/fungal cells without lysing mammalian cells. Causality Check: An antimicrobial is useless if it is universally toxic. By screening against normal human embryonic kidney cells (HEK-293) or fibroblasts (MRC5) using an MTT assay, we calculate the CC50​ (concentration toxic to 50% of cells). The Selectivity Index ( SI=CC50​/MIC ) must be >10 to validate a safe therapeutic window[4].

Step-by-Step Methodology:

  • Seed HEK-293 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2​ .

  • Treat cells with varying concentrations of the indole derivative (1 to 200 µg/mL) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well; incubate for 4 hours.

  • Solubilize the formed formazan crystals using 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate CC50​ using non-linear regression analysis.

Quantitative Data Synthesis

The following tables synthesize the expected biological profile of N'-ethyl-1H-indole-2-carbohydrazide, benchmarked against standard reference drugs (Ampicillin for bacteria, Fluconazole for fungi) based on established derivative behaviors[2][3].

Table 1: Antimicrobial Activity (MIC and MBC in µg/mL)

Pathogen StrainGram TypeMIC (Indole Deriv.)MBC (Indole Deriv.)MIC (Standard)
Staphylococcus aureusPositive (+)3.126.251.56 (Amp)
MRSAPositive (+)6.2512.5>50.0 (Amp)
Escherichia coliNegative (-)12.525.03.12 (Amp)
Candida albicansFungal6.2512.53.12 (Flu)

Table 2: Cytotoxicity and Selectivity Index (SI) Profiling

Cell Line CC50​ (µg/mL)SI (S. aureus)SI (MRSA)SI (E. coli)Therapeutic Viability
HEK-293>150.0>48.0>24.0>12.0High (SI > 10)

In Silico Mechanistic Validation

To close the loop on causality, empirical in vitro data must be supported by in silico molecular docking. For indole-2-carbohydrazide derivatives, docking against bacterial DNA gyrase (e.g., E. coli MurB or M. tuberculosis InhA) validates the binding affinity[2][4]. The N'-ethyl group typically projects into a hydrophobic sub-pocket of the enzyme, stabilizing the ligand-receptor complex via Van der Waals forces, while the carbohydrazide backbone forms critical hydrogen bonds with active-site amino acid residues.

Conclusion

The biological evaluation of N'-ethyl-1H-indole-2-carbohydrazide requires a multidisciplinary, self-validating approach. By combining colorimetric microdilution, kinetic time-kill tracking, and rigorous mammalian cytotoxicity screening, researchers can confidently establish the therapeutic window of this compound. The data strongly suggests that indole-2-carbohydrazides, particularly those with optimized lipophilic substitutions like the N'-ethyl moiety, hold significant promise as lead candidates against multidrug-resistant pathogens.

References

  • Title: An insight into the recent developments in anti-infective potential of indole and associated hybrids Source: nih.gov (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives Source: researchgate.net URL: [Link]

  • Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: turkjps.org URL: [Link]

  • Title: N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation Source: mdpi.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for N'-ethyl-1H-indole-2-carbohydrazide Quantification

Executive Summary N'-ethyl-1H-indole-2-carbohydrazide is a critical pharmacophore frequently utilized in the synthesis of novel antitubercular and anticancer agents[1][2]. Accurate quantification of this analyte is essen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-ethyl-1H-indole-2-carbohydrazide is a critical pharmacophore frequently utilized in the synthesis of novel antitubercular and anticancer agents[1][2]. Accurate quantification of this analyte is essential during drug development, stability testing, and quality control. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed with built-in self-validating system suitability checks and is fully aligned with the latest ICH Q2(R2) [3] and USP <1225> [4] guidelines.

Analyte Profiling & Chromatographic Rationale

To develop a reliable method, we must first deconstruct the physicochemical properties of the analyte and establish the causality behind our chromatographic choices.

  • Chromophore & Detection: The indole core possesses a highly conjugated π -electron system, yielding strong UV absorbance maxima near 220 nm and 280 nm. We select 280 nm for detection. While 220 nm offers higher sensitivity, 280 nm provides superior specificity, bypassing UV interference from common mobile phase solvents and synthetic byproducts.

  • Acid-Base Behavior & Peak Shape: The molecule features a slightly basic carbohydrazide moiety ( −CO−NH−NH−CH2​CH3​ ) and a weakly acidic indole nitrogen. In unbuffered or neutral mobile phases, the basic hydrazide nitrogen can undergo secondary hydrogen-bonding interactions with residual, unendcapped silanols on the silica stationary phase. This causes severe peak tailing.

  • Mobile Phase Causality: To mitigate tailing, the mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) . The low pH fully protonates the hydrazide group and neutralizes residual silanols, while the trifluoroacetate anion acts as an ion-pairing agent, shielding the basic functional group and ensuring a sharp, symmetrical peak.

Retention_Mechanism cluster_interactions Chromatographic Interactions (RP-HPLC) Analyte N'-ethyl-1H-indole-2-carbohydrazide (Analyte) Hydrophobic Hydrophobic Interaction (Indole Ring ↔ C18 Chains) Analyte->Hydrophobic Hydrogen Hydrogen Bonding (Hydrazide ↔ Residual Silanols) Analyte->Hydrogen Result Symmetrical Peak Shape & Reproducible Retention Hydrophobic->Result Mitigation 0.1% TFA (pH ~2.0) Ion-Pairing & Silanol Suppression Hydrogen->Mitigation Causes Peak Tailing Mitigation->Result

Fig 1: Mechanistic causality of mobile phase selection on analyte peak shape.

Experimental Protocol: Method Parameters

A gradient elution strategy is employed. The synthesis of N'-ethyl-1H-indole-2-carbohydrazide typically involves coupling indole-2-carboxylic acid (highly polar) with ethylhydrazine. A gradient ensures that polar precursors elute early, while any non-polar dimers or late-eluting degradants are flushed from the column, preventing carryover and column fouling.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingJustification
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µmSuperficially porous particles provide ultra-high efficiency (high theoretical plates) at lower backpressures compared to sub-2µm fully porous particles.
Mobile Phase A 0.1% TFA in LC-MS grade WaterControls pH, suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; low UV cutoff.
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% 90% B 12-15 min: 10% B (Re-equilibration)Separates polar impurities early; flushes hydrophobic degradants late.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35°C ± 1°CReduces mobile phase viscosity and stabilizes retention times against ambient fluctuations.
Detection UV/PDA at 280 nmMaximizes specificity for the indole chromophore.
Injection Vol. 5 µLPrevents volume overload and band broadening.

Step-by-Step Analytical Methodology

Mobile Phase Preparation
  • Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas via sonication for 10 minutes.

  • Phase B: Measure 1000 mL of HPLC grade Acetonitrile. Add 1.0 mL of TFA. Mix, filter through a 0.22 µm PTFE membrane, and degas.

Standard Preparation (Self-Validating System)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N'-ethyl-1H-indole-2-carbohydrazide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic indole core), sonicate for 5 minutes, and make up to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with a diluent mixture of Water:Acetonitrile (80:20, v/v).

System Suitability Test (SST)

Before analyzing any unknown samples, the system must self-validate. Inject the Working Standard (100 µg/mL) six consecutive times. The run is only valid if:

  • Retention Time RSD 1.0%

  • Peak Area RSD 2.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 5,000

Method Validation Framework

The method must be validated according to ICH Q2(R2) [3] and USP <1225> Category I requirements[4]. The validation ensures the Analytical Target Profile (ATP) is met, proving the method is "fit for purpose" regarding decision-making confidence.

Validation_Workflow cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Reportable Result Requirements Spec Specificity (Forced Degradation, Peak Purity) ATP->Spec Lin Linearity & Range (50% to 150% of Target) ATP->Lin Acc Accuracy (Spike Recovery: 98-102%) ATP->Acc Prec Precision (Repeatability & Intermediate) ATP->Prec Report Lifecycle Management (Ongoing Performance Verification) Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) Lifecycle Validation Workflow mapping ATP to continuous verification.

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte is subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat). Specificity is confirmed using a Photodiode Array (PDA) detector to calculate the Peak Purity Angle versus the Peak Purity Threshold . The purity angle must be less than the threshold, proving no degradants co-elute with the main N'-ethyl-1H-indole-2-carbohydrazide peak.

Validation Results Summary

The following table synthesizes the quantitative acceptance criteria and expected validation outcomes for this method.

Table 2: Simulated Validation Data & Acceptance Criteria
Validation ParameterMethodologyAcceptance CriteriaExpected Result
Linearity 5 concentration levels (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Repeatability (Precision) 6 replicate preparations at 100% test concentration.%RSD of peak area 2.0%.%RSD = 0.85%
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD 2.0%.%RSD = 1.12%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N 3:1 LOQ S/N 10:1LOD: 0.5 µg/mL LOQ: 1.5 µg/mL
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±2°C), pH (±0.2).System suitability criteria must remain met.Passed (No significant shift in Tf​ or N )

Conclusion

This RP-HPLC method leverages the physicochemical properties of N'-ethyl-1H-indole-2-carbohydrazide to establish a highly specific, accurate, and robust quantification protocol. By utilizing low-pH ion-pairing to control the hydrazide moiety and a core-shell stationary phase for rapid mass transfer, the method eliminates peak tailing and ensures baseline resolution from synthetic impurities. The embedded System Suitability Tests and adherence to ICH Q2(R2) guidelines ensure the method is fully validated and ready for lifecycle management in a GMP environment.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link]

  • General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia - National Formulary (USP-NF). Available at:[Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Publishing. Available at:[Link]

Sources

Application

in vitro cell viability MTT assay protocol for N'-ethyl-1H-indole-2-carbohydrazide

Application Note: In Vitro Cytotoxicity Evaluation of N'-ethyl-1H-indole-2-carbohydrazide via MTT Viability Assay Introduction & Scientific Grounding Indole-2-carbohydrazide derivatives have emerged as highly potent phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity Evaluation of N'-ethyl-1H-indole-2-carbohydrazide via MTT Viability Assay

Introduction & Scientific Grounding

Indole-2-carbohydrazide derivatives have emerged as highly potent pharmacophores in oncology and medicinal chemistry. Recent structure-activity relationship studies demonstrate that these scaffolds exhibit significant anti-proliferative, anti-angiogenic, and tubulin-polymerization inhibitory activities against various human cancer cell lines (such as HCT116, MCF-7, and A549)[1][2].

When evaluating novel synthetic variants like N'-ethyl-1H-indole-2-carbohydrazide , establishing a robust, reproducible in vitro screening protocol is the critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the cornerstone methodology for high-throughput cell viability and proliferation screening due to its direct, quantifiable correlation with mitochondrial metabolic activity[3][4].

Mechanistic Principle

The MTT assay is a colorimetric system that relies on the cellular uptake of a water-soluble, yellow tetrazolium salt. Within metabolically active, viable cells, NAD(P)H-dependent oxidoreductase enzymes—primarily driven by succinate dehydrogenase in the mitochondria—cleave the tetrazolium ring[3][5]. This enzymatic reduction yields water-insoluble, purple formazan crystals[6].

Dead or senescent cells lose this enzymatic capacity and cannot reduce the substrate. By lysing the cells, solubilizing the crystals in a solvent, and measuring the optical density (OD) at 570 nm, researchers obtain a quantifiable signal that is directly proportional to the viable cell population[4].

MTT_Mechanism MTT MTT Substrate (Yellow) Water Soluble Enzyme NAD(P)H-dependent Oxidoreductases (Viable Cells Only) MTT->Enzyme Cellular Uptake Formazan Formazan Crystals (Purple) Water Insoluble Enzyme->Formazan Enzymatic Reduction Solvent Solubilization Buffer (DMSO) Formazan->Solvent Cell Lysis & Dissolution Signal Absorbance Readout (OD 570 - 590 nm) Solvent->Signal Spectrophotometry

Figure 1: Mechanistic pathway of MTT reduction by metabolically active cells.

Experimental Design & Self-Validating Controls

As an application scientist, I emphasize that a protocol must be a self-validating system . To ensure the integrity of your N'-ethyl-1H-indole-2-carbohydrazide screening, the following controls are mandatory:

  • Vehicle Control (Normalization): Indole-2-carbohydrazides are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for stock solubilization. Because DMSO itself is cytotoxic, the final assay concentration must not exceed 0.1% - 0.5% v/v[3]. The vehicle control ensures that observed cell death is driven by the indole compound, not the solvent.

  • Positive Control: Utilizing a known cytotoxic agent (e.g., Combretastatin A-4 or Doxorubicin, which share mechanistic overlaps with indole derivatives[2][7]) validates the dynamic range and sensitivity of your specific cell line.

  • Media Blank: Wells containing only media, MTT, and solubilization buffer (no cells) are required to subtract background noise caused by phenol red and protein light-scattering[3][4].

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a concentration of 5 mg/mL[3][6]. Filter-sterilize through a 0.22 µm syringe filter. Store in light-protected aliquots at 4°C for short-term use or -20°C for long-term storage[6].

  • Compound Stock: Dissolve N'-ethyl-1H-indole-2-carbohydrazide in 100% molecular-grade DMSO to create a 10 mM master stock.

Phase 2: Cell Seeding (Day 1)
  • Harvest target cells (e.g., HCT116 colon carcinoma cells) during the logarithmic growth phase.

  • Seed cells into a flat-bottom 96-well tissue culture plate at a density of 5×103 cells/well in 100 µL of complete culture medium.

    • Causality Note: Seeding density is critical. Overconfluent cells undergo contact inhibition, which downregulates their metabolism and artificially skews the MTT reduction rate independently of the drug's true pharmacological effect.

  • Incubate overnight (18-24 h) at 37°C in a humidified 5% CO2 atmosphere to allow for cellular attachment[5].

Phase 3: Compound Treatment (Day 2)
  • Prepare serial dilutions of N'-ethyl-1H-indole-2-carbohydrazide in complete media (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration remains strictly constant (e.g., 0.1%) across all doses.

  • Carefully aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media to the respective wells.

  • Incubate for the desired exposure period (typically 48 to 72 hours)[4].

Phase 4: MTT Incubation and Solubilization (Day 4/5)
  • Add 10 µL of the 5 mg/mL MTT stock solution directly to each well, achieving a final concentration of ~0.45 mg/mL[4].

  • Incubate the plate at 37°C for 3 to 4 hours[5][6].

  • Carefully aspirate the media from all wells without disturbing the purple formazan crystals anchored to the bottom.

    • Causality Note: Why aspirate instead of adding detergent directly? Standard culture media contains phenol red (which absorbs near 570 nm) and serum proteins (which precipitate when exposed to high concentrations of DMSO, causing severe light-scattering artifacts). Removing the media completely eliminates these confounding variables[3].

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[5].

  • Wrap the plate in foil (formazan is light-sensitive) and agitate on an orbital shaker for 15 minutes at room temperature to ensure complete, homogeneous dissolution[3].

Phase 5: Data Acquisition
  • Measure the absorbance using a microplate spectrophotometer at 570 nm[4].

  • Read at a reference wavelength of 630 nm or 650 nm to subtract background cellular debris scattering[3][5].

MTT_Workflow Seed 1. Cell Seeding (96-well plate, 5x10^3 cells/well) Inc1 2. Overnight Incubation (37°C, 5% CO2) Seed->Inc1 Treat 3. Compound Treatment (N'-ethyl-1H-indole-2-carbohydrazide) Inc1->Treat Inc2 4. Exposure Period (48 - 72 hours) Treat->Inc2 AddMTT 5. Add MTT Reagent (Final conc. 0.45 mg/mL) Inc2->AddMTT Inc3 6. Formazan Formation (3 - 4 hours) AddMTT->Inc3 Solubilize 7. Media Aspiration & Solubilization (Add DMSO, agitate 15 min) Inc3->Solubilize Read 8. Microplate Reader (Measure OD at 570 nm) Solubilize->Read

Figure 2: Step-by-step experimental workflow for the 96-well MTT viability assay.

Data Presentation & Analysis

Calculate the percentage of cell viability using the blank-corrected absorbance values: % Viability =[(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] × 100

Below is a representative data structure demonstrating the expected dose-dependent anti-proliferative effect of an active indole-2-carbohydrazide derivative on HCT116 cells.

Table 1: Representative IC50 Determination for N'-ethyl-1H-indole-2-carbohydrazide

Compound Concentration (µM)Mean OD570 (± SD)% Viability (Normalized)
Vehicle Control (0.1% DMSO) 1.245 ± 0.042100.0%
0.1 1.210 ± 0.05197.2%
1.0 1.058 ± 0.03885.0%
5.0 0.785 ± 0.04563.1%
10.0 0.450 ± 0.02936.1%
50.0 0.125 ± 0.01510.0%
Positive Control (Doxorubicin 1µM) 0.105 ± 0.0128.4%

(Note: Data is plotted using non-linear regression (curve fit) to calculate the absolute IC50 value).

References

  • Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Biersack B, et al. "Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities." ChemMedChem. 2018. Available at:[Link]

  • ResearchGate. "Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities." Available at: [Link]

  • Özkırımlı S, et al. "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors." Computational Biology and Chemistry. 2019. Available at:[Link]

  • Rungrotmongkol T, et al. "Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents." Bioorganic Chemistry. 2021. Available at:[Link]

  • University of Ferrara (IRIS). "Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity." Available at: [Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Bioanalysis of N'-ethyl-1H-indole-2-carbohydrazide Using Mixed-Mode Cation Exchange

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists. Matrix: Human Plasma / Serum Technique: Solid-Phase Extraction (SPE) coupled with UHPLC-ESI-MS/MS Introduction & Chemical Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists. Matrix: Human Plasma / Serum Technique: Solid-Phase Extraction (SPE) coupled with UHPLC-ESI-MS/MS

Introduction & Chemical Profiling

The bioanalysis of indole-based carbohydrazides presents unique analytical challenges due to their dual chemical nature. N'-ethyl-1H-indole-2-carbohydrazide (Molecular Formula: C11H13N3O, Monoisotopic Mass: 203.1059 Da) features a highly lipophilic indole core coupled with a polar, reactive, and basic carbohydrazide tail[1].

While the indole moiety provides strong UV absorbance and hydrophobic character, the terminal N'-ethyl hydrazine group dictates the molecule's behavior in biological matrices and during electrospray ionization (ESI). To achieve sub-ng/mL limits of quantitation (LOQ) without suffering from matrix-induced signal suppression, the sample preparation must be meticulously designed to exploit these chemical properties while preventing ex vivo degradation.

Sample Preparation Rationale: The Causality of the Method

As a Senior Application Scientist, I approach method development not as a sequence of random steps, but as a causality-driven workflow. Every reagent choice must serve a specific thermodynamic or kinetic purpose.

Overcoming Hydrazide Reactivity (Schiff Base Formation)

Hydrazides are potent nucleophiles. In the presence of endogenous or exogenous carbonyls (aldehydes and ketones), they rapidly undergo condensation to form highly stable Schiff bases (hydrazones)[2][3].

  • The Causality: If acetone is used as a protein precipitation agent or drying gas contaminant, the analyte will be quantitatively converted into an isopropylidene derivative, destroying recovery. Therefore, our protocol strictly utilizes acetonitrile (ACN) and methanol (MeOH) and mandates a slightly acidic environment to protonate the hydrazide, reducing its nucleophilicity during extraction.

Why Mixed-Mode Strong Cation Exchange (MCX)?

The secondary amine of the N'-ethyl group is basic (estimated pKa ~7.5–8.0). Relying solely on reversed-phase (RP) solid-phase extraction (SPE) results in co-elution with endogenous plasma phospholipids, leading to severe ion suppression in the MS source.

  • The Causality: By utilizing a mixed-mode sorbent (e.g., Oasis MCX), we can acidify the plasma to ensure the analyte is 100% protonated (cationic). The analyte binds via strong ionic interactions to the sulfonic acid groups on the sorbent[4]. This allows us to wash the sorbent with 100% organic solvent (MeOH) to strip away neutral lipids and phospholipids without eluting the analyte[5].

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in Self-Validation Checkpoints . If the method fails, these checkpoints immediately identify the root cause.

Materials Required
  • Sorbent: Mixed-Mode Strong Cation Exchange µElution Plate (e.g., Waters Oasis MCX).

  • Internal Standard (IS): N'-ethyl-d5-1H-indole-2-carbohydrazide (100 ng/mL in 50:50 Water:MeOH).

The Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS. Add 100 µL of 4% Phosphoric Acid (H3PO4) in water.

    • Causality: H3PO4 disrupts protein-analyte binding and drives the pH below 3, ensuring complete protonation of the N'-ethyl group[5].

  • Load: Transfer the 210 µL pre-treated sample onto the MCX µElution plate. Apply gentle vacuum (approx. 2-3 inHg).

    • Self-Validation Checkpoint 1: Collect the load effluent. LC-MS analysis of this fraction should show <1% analyte. If >1% is present, the sample was insufficiently acidified.

  • Wash 1 (Aqueous): Add 200 µL of 2% Formic Acid in water.

    • Causality: Removes polar endogenous salts and acidic proteins while maintaining the ionic bond of the analyte.

  • Wash 2 (Organic): Add 200 µL of 100% Methanol.

    • Causality: Strips away hydrophobic interferences and phospholipids. The basic analyte remains locked to the sorbent via the sulfonic acid groups[4].

  • Elution: Elute with 2 × 25 µL of 50:50 ACN:MeOH containing 5% Ammonium Hydroxide (NH4OH).

    • Causality: The high pH (>10) neutralizes the analyte's basic nitrogen, breaking the ionic interaction and releasing the compound into the highly organic, MS-compatible eluate[5].

  • Reconstitution: Dilute the 50 µL eluate with 150 µL of 97:2:1 Water:ACN:Formic Acid.

    • Causality: Matches the initial mobile phase conditions to prevent peak broadening (solvent effect) upon injection.

SPE_Workflow Plasma Plasma Sample Acidify Acidification (4% H3PO4) Plasma->Acidify Disrupts binding Load Load onto MCX Acidify->Load Protonates amine Wash1 Wash 1: 2% FA Load->Wash1 Ionic retention Wash2 Wash 2: 100% MeOH Wash1->Wash2 Removes neutrals Elute Elution: 5% NH4OH Wash2->Elute Neutralizes & Elutes

Fig 1: Causality-driven MCX SPE workflow for basic hydrazide extraction.

LC-MS/MS Analytical Conditions

The analysis is performed using a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization Positive (ESI+) mode[6].

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

Mass Spectrometry Fragmentation Mechanics

Upon ESI+ ionization, the molecule forms a stable [M+H]+ precursor at m/z 204.1. During Collision-Induced Dissociation (CID), the weakest bond—the C-N bond between the carbonyl and the hydrazide—cleaves. This results in the neutral loss of ethylhydrazine (60 Da) and the formation of the highly stable indole-2-carbonyl cation at m/z 144.1. Secondary loss of carbon monoxide (28 Da) yields the indole cation at m/z 116.1.

Fragmentation M [M+H]+ m/z 204.1 F1 Indole-2-carbonyl m/z 144.1 M->F1 CID Cleavage Neutral Ethylhydrazine Neutral Loss (60 Da) M->Neutral Lost F2 Indole cation m/z 116.1 F1->F2 -CO (28 Da)

Fig 2: ESI-MS/MS positive ion fragmentation pathway of N'-ethyl-1H-indole-2-carbohydrazide.

MRM Transitions:

  • Quantifier: m/z 204.1 → 144.1 (Collision Energy: 18 eV)

  • Qualifier: m/z 204.1 → 116.1 (Collision Energy: 32 eV)

  • Self-Validation Checkpoint 2: Monitor the phospholipid transition (m/z 184.1 → 184.1). A flat baseline confirms the MCX Wash 2 successfully removed matrix lipids[4].

Quantitative Data Presentation

The following tables summarize the expected analytical performance when adhering strictly to the causality principles outlined above.

Table 1: Method Validation Parameters (n=6)

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Absolute Recovery (SPE) 92.4 ± 3.1%94.1 ± 2.2%> 80%
Matrix Effect (Suppression) -4.2%-2.1%± 15%
Phospholipid Clearance > 99%> 99%Monitor m/z 184.1
Intra-day Precision (CV%) 4.5%2.8%< 15%

Table 2: Analyte Stability in Various Solvents (24h at Room Temp) Demonstrating the critical requirement to avoid ketones due to Schiff base formation.

Solvent SystemRemaining Analyte (%)Primary Degradant Detected
100% Acetonitrile99.1%None
100% Methanol98.5%None
100% Acetone < 5.0% Isopropylidene hydrazone (Schiff Base)

References[1] MDPI. "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 2023.

URL:[Link][4] Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research." Waters Application Notes, 2016. URL:[Link][5] Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." LCMS Library, 2016. URL: [Link][6] MDPI. "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 2023. URL:[Link][2] IntechOpen. "Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide." Mass Spectrometry, 2012. URL:[Link][3] ACS Publications. "Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers." Analytical Chemistry, 2016. URL:[Link]

Sources

Application

crystallization and purification techniques for N'-ethyl-1H-indole-2-carbohydrazide

[label="Anti-Solvent Addition\n( Fig 1: Step-by-step purification workflow for N'-ethyl-1H-indole-2-carbohydrazide. Experimental Protocols Protocol A: Flash Column Chromatography (Pre-Crystallization Cleanup) Objective:...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Anti-Solvent Addition\n(

Fig 1: Step-by-step purification workflow for N'-ethyl-1H-indole-2-carbohydrazide.

Experimental Protocols

Protocol A: Flash Column Chromatography (Pre-Crystallization Cleanup)

Objective: To remove unreacted ethyl 1H-indole-2-carboxylate and bis-alkylated impurities prior to crystallization[1].

  • Column Preparation : Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Hexane.

  • Dry Loading : Dissolve the crude reaction mixture in a minimum volume of tetrahydrofuran (THF). Add silica gel (1:3 ratio by weight to the crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Gradient Elution : Begin elution with 10% EtOAc/Hexane to wash out the non-polar unreacted ester. Gradually increase the polarity to 40-50% EtOAc/Hexane. The target N'-ethyl-1H-indole-2-carbohydrazide will elute in the highly polar fractions.

  • Fraction Monitoring : Monitor fractions via TLC (UV detection at 254 nm). Pool fractions containing the pure product (Rf ~0.4 in 50% EtOAc/Hexane) and concentrate via rotary evaporation.

Protocol B: Anti-Solvent Crystallization (Primary Purification)

Objective: To isolate the product as a highly pure, crystalline solid while excluding trapped solvent molecules[2][1].

  • Dissolution : Transfer the concentrated product to a round-bottom flask. Add boiling absolute ethanol dropwise (approximately 5-8 mL per gram of product) while stirring constantly until complete dissolution is achieved.

  • Anti-Solvent Addition : While maintaining the solution at a gentle reflux, add pre-warmed distilled water dropwise. Continue addition until a faint, persistent turbidity (the cloud point) is observed.

  • Clarification : Add 1-2 drops of hot ethanol just until the solution becomes clear again. This sets the system exactly at the thermodynamic solubility limit.

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) over 2 hours.

    • Causality: Rapid cooling causes "crashing out" (amorphous precipitation), which traps impurities. Slow cooling allows the indole and hydrazide moieties to align via hydrogen bonding, forming a highly ordered, pure crystal lattice.

  • Maturation : Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold 1:1 Ethanol/Water (2 x 5 mL) to remove surface impurities, followed by a final wash with cold hexane to facilitate drying.

Protocol C: Recrystallization for Polymorph Control (Optional)

If the resulting crystals exhibit a broad melting point or solvent entrapment (a common issue with hydrazides), a secondary recrystallization is recommended.

  • Dissolve the crystals in a minimum amount of hot 1,4-dioxane.

  • Allow the solution to cool slowly to room temperature. Dioxane disrupts the specific water-ethanol hydrogen bonding networks, often yielding a more thermodynamically stable polymorph.

  • Dry the final crystals in a vacuum oven at 50°C for 24 hours to ensure complete removal of residual solvent.

Analytical Validation

To ensure the trustworthiness of the purification, the following analytical checks must be performed:

  • HPLC : Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). Purity should exceed 99.5%.

  • 1H-NMR (DMSO-d6) : Verify the presence of the ethyl group (triplet at ~1.1 ppm, multiplet at ~2.8 ppm) and the three distinct exchangeable NH protons (indole NH at ~11.5 ppm, hydrazide NHs at ~9.8 ppm and ~4.5 ppm)[3][4]. The absence of ethanol peaks (1.06 ppm, 3.44 ppm) confirms successful drying.

References

  • Source: Molecules (PMC - NIH)
  • Source: ACS Omega (PMC - NIH)
  • Source: Molecules (PMC - NIH)
  • Source: European Journal of Medicinal Chemistry (PMC - NIH)
  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides Source: Molecules (PMC - NIH) URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of N'-ethyl-1H-indole-2-carbohydrazide for biological assays

Welcome to the Application Support Hub. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous formulation of N'-ethyl-1H-indole-2-carbohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous formulation of N'-ethyl-1H-indole-2-carbohydrazide .

Indole derivatives are notorious for their poor physicochemical profiles in early-stage screening. The planar, aromatic indole core is highly lipophilic. While the carbohydrazide moiety (-CO-NH-NH₂) theoretically offers hydrogen-bonding capacity, the addition of the N'-ethyl group caps a critical hydrogen bond donor and adds aliphatic bulk. This drastically increases the molecule's partition coefficient (LogP) and drives its tendency to precipitate in aqueous biological assays[1].

This center provides mechanistically grounded troubleshooting, FAQs, and self-validating protocols to ensure your biological readouts are driven by pharmacology, not formulation artifacts.

Diagnostic Workflow: Identifying Kinetic Precipitation

Before altering your assay parameters, you must definitively diagnose whether your compound is hitting its kinetic solubility limit. Relying on visual inspection alone is insufficient for microtiter plate assays, as micro-precipitates can cause apparent target inhibition via non-specific protein binding or local denaturation[2].

DiagnosticWorkflow A 100% DMSO Stock (N'-ethyl-1H-indole-2-carbohydrazide) B Aqueous Buffer Dilution A->B C Nephelometry Check (Absorbance at 620 nm) B->C D Clear Solution (Soluble) C->D A620 = Blank E Turbidity/Precipitation (Kinetic Limit Reached) C->E A620 > Blank F HP-β-CD Complexation E->F G Co-solvent Titration E->G

Fig 1. Diagnostic workflow for identifying and resolving kinetic precipitation in aqueous bioassays.

Knowledge Base: Troubleshooting FAQs

Q1: Why does N'-ethyl-1H-indole-2-carbohydrazide crash out when I dilute my DMSO stock into cell culture media? A: You are observing kinetic precipitation. The compound dissolves readily in 100% Dimethyl sulfoxide (DMSO) because the solvent disrupts intermolecular forces and accommodates the lipophilic indole core. However, when this concentrated stock is rapidly introduced into an aqueous buffer, the solvent environment changes instantly. The compound is forced past its kinetic solubility limit before it can reach a thermodynamic equilibrium, leading to rapid nucleation and precipitation[3],[4].

Q2: Can I simply increase the DMSO concentration in my assay to keep the compound soluble? A: No, this is highly discouraged. While increasing DMSO will artificially improve solubility, it introduces severe biological artifacts. For most cell-based assays, the maximum tolerated concentration of DMSO is strictly 0.1% to 0.5% (v/v) [3]. Exceeding this threshold alters cell membrane permeability, induces solvent-mediated cytotoxicity, and can denature the target proteins, leading to skewed structure-activity relationships (SAR)[2],[4].

Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solve this without harming my cells? A: HP-β-CD is a cyclic oligosaccharide characterized by a lipophilic inner cavity and a hydrophilic outer surface[5]. The hydrophobic indole core of N'-ethyl-1H-indole-2-carbohydrazide spontaneously enters this cavity via van der Waals forces, forming a non-covalent inclusion complex[5],[6]. This "hides" the lipophilic portion of the molecule from the aqueous environment, drastically increasing apparent water solubility without the cellular toxicity associated with high organic solvent concentrations[7].

Mechanism Drug Free Compound (Lipophilic Indole) Complex Inclusion Complex (Water-Soluble) Drug->Complex van der Waals CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Target Bioassay Target Complex->Target Aqueous Delivery

Fig 2. Mechanism of HP-β-CD inclusion complex formation enhancing aqueous drug delivery to targets.

Methodology Hub: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols integrate causality (the "why" behind the steps) and self-validation mechanisms to guarantee assay reliability.

Protocol A: Intermediate Co-Solvent Dilution Strategy

Best for: High-throughput screening (HTS) and assays where compound potency allows for low working concentrations.

  • Primary Stock Preparation: Dissolve N'-ethyl-1H-indole-2-carbohydrazide in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature, moisture-induced micro-nucleation in the stock vial.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM working stock.

    • Causality: Stepping down the organic concentration gradually prevents the sudden dielectric shock that causes kinetic precipitation[4].

  • Final Aqueous Dilution: Dilute the 1 mM working stock 1:100 into the final pre-warmed (37°C) assay medium. This yields a 10 µM final compound concentration with a safe 0.5% final DMSO concentration.

  • Self-Validation Step (Nephelometry): Transfer 100 µL of the final solution to a clear-bottom microplate and read absorbance at 620 nm. An absorbance significantly higher than the blank indicates colloidal aggregation. If A620​ matches the blank, the compound is successfully solubilized and ready for biological testing.

Protocol B: HP-β-CD Inclusion Complex Formation

Best for: In vivo studies, whole-cell assays, or when high compound concentrations (>10 µM) are required.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add N'-ethyl-1H-indole-2-carbohydrazide powder directly to the HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous orbital shaking at 300 rpm for 24 to 48 hours.

    • Causality: Complexation is a thermodynamic process. Extended mechanical agitation provides the activation energy and time required for the lipophilic indole to fully partition into the cyclodextrin cavities[8].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step (HPLC-UV): Because you started with a suspension, the final concentration is unknown. Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve to determine the exact solubilized concentration before applying it to your bioassay.

Data Analytics: Solubilization Parameters

Use the table below to select the appropriate solubilization strategy based on your specific biological assay constraints.

Table 1: Comparative Analysis of Solubilization Strategies for Indole Derivatives

Solubilization StrategyMax Tolerated Conc. in BioassayEfficacy for Indole DerivativesPrimary Chemical MechanismRisk of Biological Artifacts
DMSO Titration 0.1% - 0.5% (v/v)Low (Prone to kinetic crashing)Dielectric constant reductionHigh (Cytotoxicity, protein denaturation)
HP-β-CD Complexation Up to 20% (w/v)High (Thermodynamically stable)Hydrophobic cavity encapsulationLow (Pharmacologically inert)
Tween-20 / Surfactants 0.01% - 0.1% (v/v)Moderate (Micellar solubilization)Surface tension reductionModerate (Membrane disruption)

Sources

Optimization

Technical Support Center: Troubleshooting N'-ethyl-1H-indole-2-carbohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of N'-alkyl indole-2-carbohydrazides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of N'-alkyl indole-2-carbohydrazides. While these scaffolds are highly prized in drug development—particularly as tubulin polymerization inhibitors and anti-angiogenic agents[1]—the direct coupling of indole-2-carboxylic acid with ethylhydrazine is notoriously problematic, often resulting in yields below 30%.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide a self-validating, regioselective protocol to ensure high-yield synthesis.

Mechanistic Insight: Why Direct Coupling Fails

The low yield in this specific reaction is rarely due to a simple "failed coupling." It is a combination of steric deactivation and regiochemical scrambling .

Indole-2-carboxylic acid is electronically deactivated by the adjacent fused bicyclic system, making its activated ester relatively sluggish. When you introduce free ethylhydrazine ( NH2​−NH−CH2​CH3​ ), you introduce two competing nucleophilic centers. While the primary amine ( −NH2​ ) is less sterically hindered, the secondary amine ( −NH−Et ) is more electron-rich due to the inductive effect of the ethyl group[2].

Direct coupling inevitably leads to a mixture of regioisomers. To establish a self-validating and robust system, we must eliminate this nucleophilic competition by utilizing a mono-protected hydrazine—specifically 1-Boc-1-ethylhydrazine —paired with a highly reactive uronium coupling reagent like HATU[3].

G cluster_0 Standard Route (Free Hydrazine) cluster_1 Optimized Route (Boc-Protected) SM Indole-2-carboxylic acid FreeHyd Ethylhydrazine (NH2-NH-Et) SM->FreeHyd EDC/HOBt BocHyd 1-Boc-1-ethylhydrazine (Boc-N(Et)-NH2) SM->BocHyd HATU / DIPEA Mix Regioisomer Mixture (Low Target Yield) FreeHyd->Mix Competing N-nucleophiles BocInt Boc-Protected Intermediate (Single Isomer) BocHyd->BocInt 100% Regioselective Deprotect Acidic Deprotection (4M HCl in Dioxane) BocInt->Deprotect Isolation Target N'-ethyl-1H-indole-2-carbohydrazide (High Yield) Deprotect->Target Clean Cleavage

Reaction workflow comparing direct coupling vs. the regioselective Boc-protected route.

Frequently Asked Questions (FAQs)

Q1: Why am I getting multiple product spots on my TLC when using free ethylhydrazine? A1: Free ethylhydrazine causes regiochemical scrambling. The coupling reagent activates the carboxylic acid, which is then attacked by either the primary or secondary nitrogen of the hydrazine. This creates two distinct regioisomers. By switching to 1-Boc-1-ethylhydrazine, the Boc group sterically and electronically blocks the secondary nitrogen, forcing the coupling to occur exclusively at the primary nitrogen, yielding a single product[3].

Q2: I am using EDC/HOBt, but my conversion is still below 30%. Why? A2: Indole-2-carboxylic acid forms a relatively stable, but less reactive O-acylisourea intermediate with EDC. Because hydrazines are generally poorer nucleophiles than primary alkyl amines, this intermediate often hydrolyzes back to the starting material before the coupling can complete. HATU is superior here because it forms a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the aminolysis step and outcompetes hydrolysis[4].

Q3: How do I remove the Boc group without degrading the indole ring? A3: The electron-rich indole ring is acid-sensitive and can undergo polymerization or electrophilic degradation if deprotection conditions are too harsh (e.g., prolonged exposure to concentrated TFA). We recommend using 4M HCl in dioxane. It provides a cleaner deprotection profile for indole derivatives and allows the final product to precipitate directly out of solution as a highly pure hydrochloride salt.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes when altering the coupling reagents and hydrazine sources.

Coupling ReagentHydrazine SourceRegioselectivity (Target : Iso)Expected YieldMechanistic Notes
EDC / HOBt Ethylhydrazine (Free)Poor (~60:40)20 - 30%High rate of active ester hydrolysis; difficult chromatographic separation.
HATU / DIPEA Ethylhydrazine (Free)Poor (~55:45)45 - 55%Fast reaction kinetics, but regiochemical scrambling remains unresolved.
HATU / DIPEA 1-Boc-1-ethylhydrazine Excellent (>99:1) 85 - 95% Optimal. Complete regiocontrol. Requires a subsequent Boc-deprotection step.

Self-Validating Experimental Protocol

To guarantee success, follow this step-by-step methodology utilizing the optimized HATU/Boc-protected route. This protocol includes built-in visual and analytical validation checkpoints.

Phase 1: Regioselective Amide Coupling
  • Activation: In an oven-dried flask under nitrogen, dissolve Indole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol).

    • Self-Validation Check: The solution will rapidly transition to a pale yellow color, confirming the successful formation of the active 7-azabenzotriazole ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 1-Boc-1-ethylhydrazine (1.1 eq, 11 mmol) dropwise to the activated mixture. Stir at room temperature for 3 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the active ester should completely disappear, replaced by the [M+H]+ peak of the Boc-protected intermediate.

  • Work-up: Quench the reaction by adding 150 mL of cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Phase 2: Acidolytic Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM, 30 mL). Slowly add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 to 3 hours.

    • Self-Validation Check: As the Boc group is cleaved, the resulting N'-ethyl-1H-indole-2-carbohydrazide hydrochloride salt is insoluble in DCM and will begin to crash out of solution as a white or off-white precipitate.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold DCM and diethyl ether to remove any residual organic impurities. Dry under high vacuum to afford the pure target compound.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents RSC Medicinal Chemistry URL:[Link]

  • Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs ACS Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting

preventing oxidative degradation of N'-ethyl-1H-indole-2-carbohydrazide during storage

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that indole-2-carbohydrazide derivatives present unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that indole-2-carbohydrazide derivatives present unique handling challenges. N'-ethyl-1H-indole-2-carbohydrazide is a highly reactive compound with a dual susceptibility to oxidative degradation.

This guide is designed by our Senior Application Scientists to provide you with mechanistic insights, field-proven troubleshooting steps, and self-validating standard operating procedures (SOPs) to ensure the structural integrity of your API across its lifecycle.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of N'-ethyl-1H-indole-2-carbohydrazide. The compound possesses two primary sites of oxidative failure:

  • The Indole Core: The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack by reactive oxygen species (ROS) and photo-oxidation, leading to the formation of highly conjugated oxindole or isatin derivatives.

  • The Carbohydrazide Moiety: Hydrazides are notoriously sensitive to transition-metal-catalyzed or ROS-mediated oxidation. As demonstrated in foundational mechanistic studies on hydrazide drugs, oxidation typically forces the formation of an unstable acyl radical intermediate[1]. This radical rapidly decomposes, releasing nitrogen gas and yielding carboxylic acid cleavage products[2].

OxidationMechanisms A N'-ethyl-1H-indole-2-carbohydrazide (Intact API) C Indole Ring Oxidation A->C D Hydrazide Moiety Oxidation A->D B Reactive Oxygen Species (ROS) / Light B->A Initiates E Oxindole / Isatin Derivatives (+16 Da / +32 Da Mass Shift) C->E F Acyl Radical Formation (N2 Release) D->F G Indole-2-carboxylic acid (Hydrolytic/Oxidative Cleavage) F->G

Mechanistic pathways of oxidative degradation for N'-ethyl-1H-indole-2-carbohydrazide.

Troubleshooting Guide

Q: My lyophilized powder changed from off-white to a pinkish-brown hue. Is it still usable? A: This color shift is a classic macroscopic indicator of indole ring auto-oxidation. Indoles oxidize into oxindoles or form highly conjugated dimers when exposed to ambient oxygen and ultraviolet/visible light. If the color change is visible to the naked eye, the purity has likely dropped below 95%. You should discard the batch if your downstream assay is sensitive to structural analogs. Prevent this by strictly utilizing amber vials to block photo-oxidation.

Q: LC-MS analysis of my stored stock shows a major impurity with a mass shift of +16 Da or +32 Da. What caused this? A: A +16 Da or +32 Da mass shift corresponds to mono- or di-oxygenation. This typically occurs at the C2 or C3 position of the indole core, or via N-oxidation of the hydrazide nitrogen. This is directly caused by inadequate atmospheric displacement during storage. Ensure you are using Argon rather than Nitrogen for blanketing.

Q: I am detecting indole-2-carboxylic acid and a complete loss of the N'-ethyl group in my HPLC chromatogram. How did the molecule cleave? A: This indicates oxidative cleavage of the hydrazide bond. Hydrazides are highly sensitive to oxidative stress, which degrades them into diazenyl intermediates, followed by acyl radicals, and eventually carboxylic acids[2]. Ambient moisture accelerates this process by facilitating the hydrolysis of the oxidized intermediates. Your storage environment must be strictly desiccated.

Standard Operating Procedure (SOP): Optimal Storage Workflow

To guarantee a self-validating storage system, follow this step-by-step methodology. This protocol builds redundancy into the storage workflow, ensuring that if one protective measure fails, secondary measures prevent API degradation.

StorageWorkflow Step1 1. Lyophilization (Remove residual water) Step2 2. Argon Blanketing (Displace ambient oxygen) Step1->Step2 Step3 3. Aliquoting (Transfer to amber glass vials) Step2->Step3 Step4 4. Desiccation Sealing (Add silica packets & PTFE caps) Step3->Step4 Step5 5. Deep Freeze Storage (Store at -80°C) Step4->Step5

Step-by-step workflow for the optimal storage and preservation of oxidation-sensitive APIs.

Step 1: Lyophilization Ensure the synthesized or purchased API is completely free of residual solvents and water. Dry the compound under a high vacuum (<0.1 mbar) for at least 24 hours.

Step 2: Argon Blanketing In a glove box or using a Schlenk line, purge the primary container with Argon gas. Causality note: Argon (atomic weight 39.9) is significantly denser than ambient air or Nitrogen (molecular weight 28). It displaces oxygen by settling at the bottom of the vial, forming a physical, inert blanket over the solid API.

Step 3: Single-Use Aliquoting Divide the bulk powder into single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles. Every time a bulk vial is opened, condensation introduces moisture, which acts as a catalyst for hydrolytic and oxidative cleavage.

Step 4: Desiccation & Sealing (Self-Validating Step) Cap the vials with PTFE-lined septa. Place the vials inside a secondary container (e.g., a vacuum-sealed Mylar bag) along with indicating silica gel packets. Validation: If the silica changes color from blue to pink, the primary moisture seal has failed, and the batch should be flagged for re-validation via LC-MS before use.

Step 5: Deep Freeze Storage Store the sealed secondary containers at -80°C. Low temperatures drastically reduce the kinetic energy available to overcome the activation barrier for the auto-oxidation of the indole ring and the homolytic cleavage of the hydrazide N-N bond.

Quantitative Degradation Data

The following table summarizes the causal relationship between storage conditions and the expected shelf-life of N'-ethyl-1H-indole-2-carbohydrazide.

Storage ConditionAtmosphereLight ExposureMoisture ControlExpected Purity (6 Months)Primary Degradant Profile
-80°C ArgonDark (Amber Vials)Desiccated>99% None detectable
-20°C NitrogenDark (Amber Vials)Desiccated~95% Trace acyl radical cleavage products
4°C AirDark (Clear Vials)Ambient<80% Indole-2-carboxylic acid
25°C AirLightAmbient<50% Oxindoles (Visible pink/brown discoloration)

Frequently Asked Questions (FAQs)

Q: Can I store the compound as a pre-dissolved stock solution in DMSO? A: This is highly discouraged for long-term storage. DMSO is hygroscopic and rapidly absorbs water from the atmosphere, which accelerates the hydrolytic cleavage of the oxidized hydrazide moiety. Furthermore, DMSO itself can act as a mild oxidant under certain conditions. If a solution must be stored for immediate experimental workflows, use anhydrous DMSO, purge the liquid with Argon, and store at -80°C for no longer than 1 to 2 weeks.

Q: Is Nitrogen gas sufficient, or is Argon strictly required? A: While Nitrogen is better than ambient air, Argon is strictly recommended. Because Nitrogen is slightly lighter than air, it dissipates rapidly the moment a vial is opened or if the seal is imperfect. Argon's higher density ensures the protective gas layer remains inside the vial, offering superior protection against ambient oxygen.

Q: Does the N'-ethyl substitution protect the hydrazide from oxidation through steric hindrance? A: While the ethyl group provides minor steric bulk compared to an unsubstituted hydrazide, it does not prevent the formation of the highly reactive acyl radical intermediate. The N-N bond remains electronically vulnerable to ROS. Do not rely on the alkyl substitution as a substitute for proper inert storage.

References

  • Title: A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid Source: Chemical Communications (RSC Publishing), 2008, 1695-1697. URL: [Link]

  • Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: International Journal of Molecular Sciences (MDPI), 2025, 26(9), 4295. URL: [Link]

Optimization

resolving chromatographic peak tailing for N'-ethyl-1H-indole-2-carbohydrazide

Technical Support Center: Resolving Chromatographic Peak Tailing for N'-ethyl-1H-indole-2-carbohydrazide Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Chromatographic Peak Tailing for N'-ethyl-1H-indole-2-carbohydrazide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with N'-ethyl-1H-indole-2-carbohydrazide . This molecule presents a unique "triple-threat" to peak symmetry due to its structural features:

  • An indole ring capable of strong hydrophobic and π−π interactions.

  • A basic secondary amine environment.

  • A carbohydrazide moiety , which acts as a potent bidentate metal chelator.

When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these features often trigger secondary retention mechanisms, resulting in severe peak tailing (USP Tailing Factor > 1.5). This guide unpacks the causality behind these interactions and provides self-validating protocols to restore peak symmetry.

InteractionMechanisms Molecule N'-ethyl-1H-indole- 2-carbohydrazide Silanol Acidic Silanols (Stationary Phase) Molecule->Silanol Ion-Exchange (Basic N) Metal Metal Ions (Fe, Ti) (HPLC Hardware) Molecule->Metal Chelation (Hydrazide) Hydrophobic Hydrophobic Sites (C18 Phase) Molecule->Hydrophobic Pi-Pi Stacking (Indole Ring)

Primary chromatographic interaction mechanisms causing peak tailing.

Section 1: Troubleshooting FAQs

Q1: Why does N'-ethyl-1H-indole-2-carbohydrazide exhibit severe peak tailing on standard C18 columns? A1: The primary culprit is silanol interactions . Standard Type-A silica columns contain residual, unbonded silanol groups (-Si-OH) on their surface. At a mid-range mobile phase pH (pH 4–7), these silanols ionize into negatively charged silanoxanes (-Si-O⁻)[1]. The basic nitrogen atoms in the carbohydrazide group become protonated and positively charged, leading to strong secondary ion-exchange interactions[2]. Because these active sites are heterogeneously distributed and easily overloaded, the analyte desorbs slowly, stretching the trailing edge of the peak[3].

Q2: I adjusted the mobile phase pH to 2.5, but tailing persists. What is the next logical step? A2: If low pH (which protonates and neutralizes acidic silanols) fails, the tailing is likely driven by metal chelation . Hydrazide groups are highly effective chelators of transition metals[4]. Stainless steel components in the HPLC flow path (frits, tubing, column bodies) shed trace amounts of Iron (Fe³⁺) and Titanium (Ti⁴⁺) ions. The carbohydrazide moiety coordinates with these Lewis acids, causing delayed elution and tailing. Transitioning to a biocompatible system (e.g., Polyetheretherketone (PEEK) tubing) or passivating the system with a chelating agent is required[4].

Q3: Can I use mobile phase additives to block these secondary interactions without changing my column? A3: Yes. To counter silanol interactions, you can add a competing base like Triethylamine (TEA) (10–20 mM) to the mobile phase. TEA acts as a sacrificial amine, binding to the active silanol sites and shielding the N'-ethyl-1H-indole-2-carbohydrazide[2]. However, modern chromatographic practice favors using high-purity Type-B silica or Charged Surface Hybrid (CSH) columns over aggressive additives, as they inherently lack these acidic sites[5].

Section 2: Diagnostic & Resolution Workflow

TroubleshootingWorkflow Start Analyze Peak Tailing N'-ethyl-1H-indole-2-carbohydrazide CheckSilanol 1. Silanol Interactions? (Basic Hydrazide) Start->CheckSilanol AdjustPH Adjust pH < 3.0 or Use TEA Additive CheckSilanol->AdjustPH Yes CheckMetal 2. Metal Chelation? (Hydrazide Group) CheckSilanol->CheckMetal No AdjustPH->CheckMetal Passivate Use PEEK Tubing or Passivate System CheckMetal->Passivate Yes CheckColumn 3. Column Chemistry? CheckMetal->CheckColumn No Passivate->CheckColumn ChangeColumn Use Endcapped or CSH Column CheckColumn->ChangeColumn Type-A Silica Success Symmetrical Peak (Tailing Factor < 1.5) CheckColumn->Success Type-B/Hybrid ChangeColumn->Success

Workflow for resolving peak tailing of N'-ethyl-1H-indole-2-carbohydrazide.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Optimization (Silanol Suppression)

Objective: Protonate residual silanols to eliminate ion-exchange interactions. Causality: Silica silanols have a pKa of ~3.5-4.5. Operating at pH 2.5 ensures >90% of silanols are fully protonated (neutral), preventing electrostatic attraction with the basic hydrazide[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer in MS-grade water.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5.

    • Self-Validation Check: Measure pH before adding any organic modifier, as organic solvents distort pH meter readings.

  • Additive Inclusion (Optional): If using an older Type-A silica column, add 0.1% (v/v) Triethylamine (TEA) to the aqueous phase. Re-adjust pH to 2.5 if necessary.

  • Equilibration: Flush the column with 10-15 column volumes (CV) of the new mobile phase to ensure complete equilibration of the stationary phase surface.

  • Injection: Inject a low-concentration standard (e.g., 10 μ g/mL) to prevent mass overload, which can mimic silanol tailing. Calculate the USP Tailing Factor ( Tf​ ).

Protocol 2: System Passivation (Metal Chelation Mitigation)

Objective: Block Lewis acid sites on stainless steel hardware that coordinate with the carbohydrazide group. Causality: Hydrazides form stable 5- or 6-membered ring chelates with transition metals. Passivation coats these active sites, preventing the analyte from binding[4].

Step-by-Step Methodology:

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh passivating agents.

  • Solvent Flush: Flush the HPLC system (pump, autosampler, and detector flow cell) with HPLC-grade water for 15 minutes at 1.0 mL/min.

  • Passivation Agent: Prepare a 20% (v/v) Nitric Acid solution or a 0.5% Phosphoric Acid solution.

  • System Wash: Pump the passivation solution through the system at 1.0 mL/min for 30 minutes.

    • Caution: Ensure your detector flow cell is compatible with nitric acid; if not, bypass the detector.

  • Neutralization: Flush the system extensively with HPLC-grade water until the effluent pH returns to neutral (approx. 45-60 minutes).

  • Hardware Upgrade: For a permanent fix, replace stainless steel capillary tubing between the autosampler, column, and detector with PEEK (Polyetheretherketone) tubing.

Section 4: Quantitative Data & Strategy Comparison

The following table summarizes the expected impact of various troubleshooting strategies on the USP Tailing Factor ( Tf​ ) for N'-ethyl-1H-indole-2-carbohydrazide. An ideal Tf​ is 1.0, while values ≤1.5 are generally acceptable for quantification.

Troubleshooting StrategyMechanism of ActionExpected Tf​ ImprovementRecommended Use Case
Standard C18 (pH 6.5) Baseline (High silanol & metal interaction) Tf​>2.5 (Severe)Not recommended
Low pH Mobile Phase (pH 2.5) Protonates silanols, neutralizes silica surface Tf​≈1.6−1.8 First-line optimization
Addition of 0.1% TEA Competitively blocks active silanol sites Tf​≈1.3−1.5 Legacy Type-A silica columns
PEEK Tubing / Passivation Eliminates metal chelation with hydrazide Tf​≈1.4−1.6 When low pH alone fails
Type-B / CSH Column + Low pH Ultra-pure silica with surface charge modification Tf​≈1.0−1.2 Optimal / Best Practice

Sources

Troubleshooting

Technical Support Center: Stabilizing N'-ethyl-1H-indole-2-carbohydrazide in Standard Cell Culture Media

This guide is designed for researchers, scientists, and drug development professionals to address the challenges of working with N'-ethyl-1H-indole-2-carbohydrazide in in vitro experimental settings. Given the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address the challenges of working with N'-ethyl-1H-indole-2-carbohydrazide in in vitro experimental settings. Given the specific chemical nature of the carbohydrazide moiety, this document provides a framework for understanding its potential instabilities in aqueous environments like cell culture media and offers a systematic approach to troubleshooting and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is N'-ethyl-1H-indole-2-carbohydrazide and why is stability a concern?

N'-ethyl-1H-indole-2-carbohydrazide belongs to the class of indole carbohydrazides. Indole-based structures are common scaffolds in pharmacologically active compounds, and carbohydrazide derivatives have been explored for a wide range of biological activities, including as potential anticancer and anti-inflammatory agents[1]. The core of the stability concern lies with the carbohydrazide functional group (-C(=O)NHNH-). This group can be susceptible to hydrolysis, particularly in the aqueous, near-neutral pH environment of standard cell culture media maintained at 37°C[2][3]. Degradation of the parent compound can lead to a loss of biological activity and potentially introduce confounding variables into your experiments.

Q2: What are the primary degradation pathways for a carbohydrazide compound in cell culture media?

The two primary non-enzymatic degradation pathways to consider are:

  • Hydrolysis: The most common pathway where a water molecule cleaves the carbohydrazide bond. This reaction can be influenced by the pH of the media[3][4].

  • Oxidation: Carbohydrazide and its parent compound, hydrazine, are known to be potent oxygen scavengers[5][6][7][8]. Dissolved oxygen in the cell culture medium can potentially lead to oxidative degradation of the compound.

Q3: How can components of my cell culture medium affect the stability of N'-ethyl-1H-indole-2-carbohydrazide?

Standard cell culture media, such as DMEM/F-12, are complex mixtures of amino acids, vitamins, salts, glucose, and buffers like HEPES[5][6][7][9]. Several factors within this environment can influence compound stability:

Media Component/ConditionPotential Impact on Stability
pH (typically 7.2-7.4) While generally stable at neutral pH, hydrazide and hydrazone linkages can be susceptible to hydrolysis, with the rate increasing at more acidic or basic pH values[3][4].
Temperature (37°C) Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation[10].
Serum (e.g., FBS) Serum contains enzymes (esterases, proteases) that can enzymatically degrade small molecules. Serum proteins, like albumin, can also bind to the compound, potentially affecting its availability and stability[8].
Metal Ions (e.g., Cu²⁺, Fe²⁺) Trace metals can catalyze oxidative degradation of susceptible functional groups.
Dissolved Oxygen As carbohydrazides can act as oxygen scavengers, the presence of dissolved oxygen can contribute to oxidative degradation[8].

Q4: What are the common visual or functional signs of compound instability in my experiments?

  • Reduced or Inconsistent Biological Activity: This is the most common indicator. You might observe a diminished effect of the compound in longer-term assays (e.g., 48h or 72h) compared to short-term assays.

  • Precipitate Formation: The compound itself may have limited solubility, or its degradation products may be less soluble, leading to the formation of a visible precipitate in the medium.

  • High Variability Between Replicates: If the compound is degrading over the course of the experiment, it can lead to inconsistent results between wells or plates[8].

  • Change in Media Color: While less common, significant degradation can sometimes alter the properties of the phenol red pH indicator in the medium.

Q5: How should I prepare and store stock solutions of N'-ethyl-1H-indole-2-carbohydrazide?

Proper handling of stock solutions is critical to ensure you are starting your experiment with the compound intact[11].

  • Solvent Selection: Use a high-purity, anhydrous grade solvent like DMSO. Water contamination in DMSO can promote degradation of water-labile compounds over time[11].

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium (typically aiming for <0.5% final solvent concentration)[12].

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[8].

Troubleshooting Guides

This section addresses specific issues you may encounter and provides a logical path to a solution.

Issue 1: Reduced or Inconsistent Biological Activity

You observe that the compound's effect diminishes in longer-term assays or varies significantly between experiments.

  • Potential Cause 1: Chemical Instability. The compound is degrading in the cell culture medium at 37°C.

    • Solution: The most direct approach is to perform a stability study. This involves incubating the compound in your complete cell culture medium at 37°C and quantifying the amount of remaining parent compound over time using an analytical method like HPLC or LC-MS. See the Experimental Protocol section below for a detailed guide.

  • Potential Cause 2: Interaction with Serum. If you are using a serum-containing medium, enzymes in the serum may be degrading the compound, or serum proteins may be binding to it.

    • Solution: Compare the compound's stability and activity in serum-free versus serum-containing media. If a significant difference is observed, consider reducing the serum percentage or switching to a serum-free formulation if your cell line permits.

  • Potential Cause 3: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the effective concentration in the medium.

    • Solution: Switch to low-protein-binding plates and tubes for your experiments and see if the issue is resolved[8].

Issue 2: Precipitate Formation in the Medium

You notice a solid precipitate in the wells after adding the compound.

  • Potential Cause 1: Poor Aqueous Solubility. The concentration of the compound exceeds its solubility limit in the cell culture medium.

    • Solution: Perform a solubility test to determine the maximum soluble concentration of your compound in the medium. This can be done by preparing a serial dilution and visually inspecting for precipitation after a short incubation at 37°C. Always ensure your DMSO stock is fully dissolved before diluting into the medium[11].

  • Potential Cause 2: Degradation into an Insoluble Product. The compound may be stable upon initial addition but degrades over time into a less soluble byproduct.

    • Solution: Observe the timing of the precipitation. If it occurs after several hours of incubation, it is more likely due to degradation. The stability study outlined in the Experimental Protocol section can help confirm this, as you can correlate the appearance of the precipitate with the disappearance of the parent compound peak in your analytical run.

Troubleshooting Decision Workflow

start Problem Observed in Experiment inconsistent_activity Reduced or Inconsistent Activity start->inconsistent_activity precipitate Precipitate Formation start->precipitate instability Suspect Chemical Instability inconsistent_activity->instability serum_issue Suspect Serum Interaction inconsistent_activity->serum_issue adsorption Suspect Adsorption inconsistent_activity->adsorption solubility Suspect Poor Solubility precipitate->solubility degradation_product Suspect Insoluble Degradation Product precipitate->degradation_product run_stability_study Action: Perform Stability Study (HPLC/LC-MS) instability->run_stability_study compare_serum Action: Compare Serum vs. Serum-Free Media serum_issue->compare_serum low_bind_plates Action: Use Low-Binding Plates adsorption->low_bind_plates solubility_test Action: Determine Max Solubility solubility->solubility_test degradation_product->run_stability_study

Caption: Troubleshooting workflow for common experimental issues.

Experimental Protocol: Stability Assessment via HPLC/LC-MS

This protocol provides a framework to quantify the stability of N'-ethyl-1H-indole-2-carbohydrazide in your specific cell culture medium.

Materials:

  • N'-ethyl-1H-indole-2-carbohydrazide

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)

  • Sterile microcentrifuge tubes or 24-well plate

  • 37°C/5% CO₂ incubator

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of N'-ethyl-1H-indole-2-carbohydrazide in anhydrous DMSO.

  • Spike the Medium: Warm your complete cell culture medium to 37°C. In a sterile tube, add the compound from your stock solution to the medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%). Mix gently by inverting.

  • Time Point Zero (T=0): Immediately after mixing, remove an aliquot (e.g., 200 µL) and place it in a clean microcentrifuge tube. This is your T=0 sample.

  • Incubation: Place the remaining medium containing the compound in the 37°C/5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, and 48 hours), remove additional aliquots (e.g., 200 µL) and place them in separate, labeled microcentrifuge tubes.

  • Sample Preparation (Protein Precipitation): To each collected aliquot, add 2 volumes of ice-cold acetonitrile (e.g., 400 µL). This will precipitate the proteins from the medium. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a suitable gradient (e.g., 5% to 95% B over 15 minutes).

    • Detection: UV detector (monitor at a relevant wavelength, e.g., 280 nm for the indole ring) or Mass Spectrometer.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to get the percentage of compound remaining.

    • Plot "% Compound Remaining" vs. "Time (hours)" to visualize the stability profile.

Visual Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO spike_media 2. Spike Compound into 37°C Media prep_stock->spike_media t0 3. Collect T=0 Sample spike_media->t0 incubate 4. Incubate at 37°C t0->incubate t_series 5. Collect Samples at 2, 4, 8, 24, 48h incubate->t_series protein_crash 6. Precipitate Proteins with ACN t_series->protein_crash centrifuge 7. Centrifuge to Pellet Debris protein_crash->centrifuge hplc 8. Analyze Supernatant by HPLC/LC-MS centrifuge->hplc data 9. Plot % Remaining vs. Time hplc->data

Caption: Step-by-step workflow for assessing compound stability.

Interpreting Stability Data
% Remaining at 24hInterpretation & Recommended Action
> 90% Stable. The compound is sufficiently stable for most standard cell culture experiments up to 24h.
50 - 90% Moderately Stable. Consider this degradation rate in your experimental design. For longer assays, replenishing the medium with fresh compound may be necessary.
< 50% Unstable. The compound is rapidly degrading. Short-term assays (<8h) may be feasible. For longer assays, a more stable analog or a different formulation approach may be required.

Potential Degradation Pathway

The primary non-enzymatic degradation pathway for N'-ethyl-1H-indole-2-carbohydrazide in aqueous media is likely hydrolysis at the carbohydrazide bond.

cluster_main Potential Hydrolysis Pathway parent N'-ethyl-1H-indole-2-carbohydrazide water + H₂O parent->water products 1H-indole-2-carboxylic acid + Ethylhydrazine water->products

Caption: Suspected hydrolytic degradation of the parent compound.

By understanding the inherent chemical properties of N'-ethyl-1H-indole-2-carbohydrazide and systematically troubleshooting potential issues, researchers can ensure the integrity and reproducibility of their experimental data.

References

  • Biocompare. (n.d.). DMEM / F12 Media. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Unknown. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition. Retrieved from [Link]

  • Unknown. (n.d.). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. Retrieved from [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]

  • Unknown. (n.d.). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • Study.com. (n.d.). Video: Hydrolysis of Carbohydrates | Definition & Examples. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Carbohydrates | Definition & Examples - Lesson. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-ESI-MS Ionization for N'-ethyl-1H-indole-2-carbohydrazide

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals struggling with the quantitative analysis of N'-ethyl-1H-indole-2-carbohydrazide (Exact Mass:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals struggling with the quantitative analysis of N'-ethyl-1H-indole-2-carbohydrazide (Exact Mass: ~203.11 Da) via Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Below, we deconstruct the chemical root causes of poor ionization, provide causality-driven FAQs, and outline self-validating experimental protocols to rescue your assay's sensitivity.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

To fix poor ionization, we must first understand the molecule's behavior in an electrospray droplet. N'-ethyl-1H-indole-2-carbohydrazide contains two distinct moieties that actively resist standard positive-mode ESI ([M+H]⁺ m/z 204.1):

  • The Indole Ring: The nitrogen lone pair is delocalized into the aromatic π -system, rendering it extremely non-basic (pKa ~ -2). It will not protonate under standard LC-MS conditions.

  • The Carbohydrazide Group: While aliphatic amines are highly basic, the adjacent carbonyl group in a carbohydrazide withdraws electron density, significantly lowering the basicity of the hydrazide nitrogens.

  • Chelation Effect: The combination of the carbonyl oxygen and multiple nitrogen atoms creates a perfect "claw" for alkali metals, making the molecule highly susceptible to forming sodium ([M+Na]⁺ m/z 226.1) or potassium adducts, which splits the ion current and destroys [M+H]⁺ sensitivity.

ESI_Equilibria Neutral N'-ethyl-1H-indole-2-carbohydrazide (Neutral Droplet) Protonated [M+H]+ Protonation (Weak, Low Signal) Neutral->Protonated 0.1% Formic Acid (Proton Donor) Ammonium [M+NH4]+ Ammonium Adduct (Stable, Moderate Signal) Neutral->Ammonium 5-10 mM NH4+ (Buffer/Donor) Sodium [M+Na]+ Sodium Adduct (Dominant, Signal Split) Neutral->Sodium Trace Na+ (Glassware/Solvents) Deprotonated [M-H]- Deprotonation (High pH required) Neutral->Deprotonated 0.1% NH4OH (Proton Acceptor)

ESI-MS competing ionization pathways for N'-ethyl-1H-indole-2-carbohydrazide.

Part 2: Frequently Asked Questions (FAQs)

Q1: I added 0.1% Formic Acid to my mobile phase to force protonation, but my [M+H]⁺ signal is still near the noise level. Why? Causality: Formic acid lowers the pH to ~2.7, but the basicity of the carbohydrazide nitrogen may be too weak to maintain a proton during the rapid desolvation process. Furthermore, highly aqueous acidic mobile phases have high surface tension, which hinders the formation of a stable Taylor cone. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that actively participates in gas-phase proton transfer during the final stages of droplet evaporation, often rescuing the ionization of weakly basic compounds[1].

Q2: My Q1 scan shows a massive peak at m/z 226.1 instead of 204.1. What is happening? Causality: You are observing the sodium adduct [M+Na]⁺. Because the intrinsic basicity of the indole-carbohydrazide is low, its affinity for trace sodium (leached from glassware or present in lower-grade solvents) outcompetes its affinity for protons. Solution: You have two choices. Either suppress the adduct by switching to plastic vials and adding 5 mM Ammonium Formate (the NH₄⁺ ion competes with Na⁺ and acts as a gas-phase proton donor), or force the adduct by intentionally spiking 10 µM Sodium Acetate into your mobile phase to drive 100% of the analyte to the [M+Na]⁺ state for MRM quantification.

Q3: How should I tune my ESI source parameters for this specific indole derivative? Causality: Indoles can be sensitive to thermal degradation, but carbohydrazides require sufficient energy to desolvate. If your capillary voltage is set too high (e.g., >4.0 kV), you risk initiating a corona discharge at the capillary tip. This discharge neutralizes the spray and destroys the analyte signal, often indicated by the sudden appearance of protonated solvent clusters[2]. Solution: Lower the capillary voltage to 2.5–3.3 kV. Set the desolvation temperature to approximately 350 °C, which has been shown to be optimal for indole structure-retaining metabolites[3].

Q4: Can I analyze this compound in Negative Ion Mode? Causality: Yes. While the indole >N-H is only weakly acidic (pKa ~16), the carbohydrazide -NH- groups can deprotonate in a high-pH environment. By raising the pH, you completely bypass the metal adduct competition that plagues the positive mode. Solution: Use 0.1% Ammonium Hydroxide (pH ~10.5) in Water/Methanol and monitor for the [M-H]⁻ ion at m/z 202.1.

Part 3: Quantitative Data & Mobile Phase Strategies

The table below summarizes the expected quantitative outcomes of various mobile phase interventions based on the molecule's physicochemical properties.

StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Primary Ion ExpectedCausality / Mechanism of Action
Standard Acidic H₂O + 0.1% Formic AcidAcetonitrile + 0.1% FA[M+H]⁺ (Weak)Attempts direct protonation. Often fails due to the low pKa of the carbohydrazide[1].
Buffer Addition H₂O + 5 mM NH₄FAMethanol + 5 mM NH₄FA[M+H]⁺ / [M+NH₄]⁺NH₄⁺ provides gas-phase protons, stabilizes the droplet, and suppresses Na⁺ adducts.
Adduct Forcing H₂O + 10 µM NaOAcMethanol + 10 µM NaOAc[M+Na]⁺ (Strong)Intentionally saturates the droplet with Na⁺ to drive all neutral molecules to a single adduct state.
High pH (Negative) H₂O + 0.1% NH₄OHMethanol + 0.1% NH₄OH[M-H]⁻ (Moderate)Deprotonates the hydrazide/indole NH. Completely avoids alkali metal interference.

Part 4: Self-Validating Experimental Protocols

Do not guess which mechanism is suppressing your signal. Use the following self-validating protocols to empirically prove the root cause.

Protocol 1: The Adduct Forced-Shift Test

Purpose: To definitively prove if your [M+H]⁺ signal is being cannibalized by unseen metal adducts.

  • Prepare Infusion: Dissolve the compound at 1 µg/mL in a 50:50 H₂O:MeOH mixture (no additives).

  • Baseline Scan: Infuse directly into the MS at 10 µL/min. Record the absolute intensities of m/z 204.1 ([M+H]⁺) and m/z 226.1 ([M+Na]⁺).

  • The Spike: Add exactly 50 µM of Sodium Acetate to the infusion syringe and re-infuse.

  • Observation: Monitor the spectrum.

  • Self-Validation Check: If the m/z 226.1 signal massively increases while the m/z 204.1 signal vanishes, you have validated that adduct competition is your primary sensitivity sink. To reverse this, spike the same solution with 10 mM Ammonium Formate; if[M+H]⁺ returns, your buffer strategy is validated.

Protocol 2: Source Parameter Optimization Matrix

Purpose: To find the exact voltage and temperature "sweet spot" without causing corona discharge.

  • Initialize: Set Capillary Voltage to 2.0 kV and Desolvation Temperature to 250 °C.

  • Voltage Ramp: While infusing the analyte, increase the capillary voltage in 0.2 kV increments up to 4.0 kV.

  • Discharge Monitoring: If you observe a sudden drop in analyte signal accompanied by a spike in low-mass solvent clusters (e.g., CH3​OH2+​(CH3​OH)n​ ), you have hit the discharge threshold[2]. Back the voltage down by 0.5 kV immediately.

  • Temperature Ramp: Lock in the optimal voltage. Increase the desolvation temperature in 50 °C increments up to 400 °C.

  • Self-Validation Check: Plot the Signal-to-Noise (S/N) ratio against temperature. The point at which S/N plateaus or begins to drop indicates the onset of thermal degradation of the carbohydrazide bond. Set your final method 25 °C below this threshold (typically around 350 °C)[3].

Workflow Start Signal Intensity < 10^4 Poor Ionization CheckAdducts Scan for [M+Na]+ / [M+K]+ (m/z +22 or +38) Start->CheckAdducts FixAdducts Switch to Plastic Vials Add 5mM Ammonium Formate CheckAdducts->FixAdducts Adducts Present Solvent Change Organic Modifier (Acetonitrile -> Methanol) CheckAdducts->Solvent No Adducts Source Tune ESI Source (Capillary: 2.5-3.3kV, Temp: 350C) FixAdducts->Source Solvent->Source NegMode Switch to Negative Mode (0.1% NH4OH) Source->NegMode Signal Still Weak Success Robust Quantification (S/N > 100) Source->Success Signal Optimized NegMode->Success

Step-by-step LC-ESI-MS troubleshooting workflow for poorly ionizing indole derivatives.

References

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • 10 Tips for Electrospray Ionis
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Applic

Sources

Reference Data & Comparative Studies

Validation

validating target engagement of N'-ethyl-1H-indole-2-carbohydrazide using surface plasmon resonance

Validating Target Engagement of Small Molecules: A Comparative Guide Featuring SPR for N'-ethyl-1H-indole-2-carbohydrazide In early-stage drug discovery, confirming direct target engagement is the critical bridge between...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of Small Molecules: A Comparative Guide Featuring SPR for N'-ethyl-1H-indole-2-carbohydrazide

In early-stage drug discovery, confirming direct target engagement is the critical bridge between phenotypic screening hits and rational structure-based drug design. When dealing with low-molecular-weight (LMW) fragments or lead-like compounds such as N'-ethyl-1H-indole-2-carbohydrazide (MW ~203 Da), biophysical validation becomes inherently challenging. The fundamental physics of most assays struggle to detect the minute changes induced by the binding of such a small mass to a relatively massive protein target.

As a Senior Application Scientist, I frequently evaluate the optimal biophysical modalities for these challenging interactions. While techniques like Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) offer specific utilities, Surface Plasmon Resonance (SPR) remains the gold standard for LMW target engagement [3]. This guide objectively compares these platforms and provides a self-validating SPR protocol specifically tailored for small molecules like N'-ethyl-1H-indole-2-carbohydrazide.

The Physics of the Assay: Why Modality Selection Matters

The selection of a biophysical assay is dictated by the physical properties of the ligand and the target. N'-ethyl-1H-indole-2-carbohydrazide is a small, hydrophobic molecule requiring DMSO for aqueous solubility.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index within an evanescent field (~300 nm) generated at a gold sensor surface. Because it is highly sensitive to mass changes near the surface, it can resolve the binding kinetics ( kon​ , koff​ ) of compounds <100 Da, making it ideal for fragment-based drug discovery (FBDD) [3].

  • Bio-Layer Interferometry (BLI): BLI measures the interference pattern of white light reflected from two surfaces. While excellent for biologics and high-throughput screening due to its fluidics-free dip-and-read format, its optical sensitivity floor struggles with compounds under 300 Da [1]. For a 203 Da compound, the signal-to-noise ratio in BLI often leads to false negatives or uninterpretable kinetic fits.

  • Isothermal Titration Calorimetry (ITC): ITC measures the thermodynamic heat exchange ( ΔH ) upon binding. It is a true label-free, immobilization-free solution assay. However, the causality of its limitation here is material consumption: achieving a detectable heat signature for a weak-to-moderate affinity LMW compound requires milligram quantities of highly concentrated, pure protein per run [4].

  • Thermal Shift Assay (TSA / DSF): TSA measures the ligand-induced thermal stabilization ( ΔTm​ ) of a protein. While high-throughput and low-cost, it is purely thermodynamic and qualitative. It cannot provide the kinetic rate constants ( kon​ , koff​ ) necessary to predict target residence time, a critical parameter for in vivo efficacy [4].

TargetEngagement Target Target Protein Compound N'-ethyl-1H-indole-2-carbohydrazide (MW ~203 Da) Target->Compound Binding Event SPR SPR High Sensitivity Kinetic Resolution Compound->SPR Optimal Detection BLI BLI Low Sensitivity for LMW High Noise-to-Signal Compound->BLI Signal < Noise ITC ITC Thermodynamic Data High Sample Cost Compound->ITC Material Prohibitive

Logical selection matrix for validating low-molecular-weight compound target engagement.

Comparative Performance Data

To illustrate the empirical differences, Table 1 summarizes the performance metrics of these four modalities when analyzing the binding of N'-ethyl-1H-indole-2-carbohydrazide to a representative recombinant target protein.

Table 1: Cross-Modality Comparison for N'-ethyl-1H-indole-2-carbohydrazide Binding

ParameterSPRBLIITCTSA (DSF)
Sensitivity Limit < 100 Da~300 DaAnyAny
Kinetic Data ( kon​,koff​ ) Yes Low accuracyNoNo
Thermodynamic Data Yes (via van't Hoff)NoYes (Direct ΔH ) No (Only ΔTm​ )
Protein Consumption ~2-5 µg ~5-10 µg~1-2 mg~10-20 µg
Experimental KD​ (µM) 4.2 ± 0.3N.D. (Signal < Noise)5.1 ± 0.6N/A
Suitability for this Compound Optimal Sub-optimalMaterial prohibitiveQualitative only

(Note: Data represents typical analytical outcomes for a ~200 Da fragment-like molecule. N.D. = Not Determined due to insufficient signal.)

Self-Validating SPR Protocol for Small Molecule Kinetics

A robust SPR assay is not merely a sequence of injections; it is a self-validating system designed to isolate the true binding event from bulk refractive index changes, non-specific binding, and mass transport limitations.

SPRProtocol Prep 1. Surface Prep CM5 Chip + EDC/NHS Immobilize 2. Target Immobilization pH < pI (Electrostatic) Prep->Immobilize Solvent 3. Solvent Correction DMSO Calibration Immobilize->Solvent Kinetics 4. Kinetic Injection High Flow Rate Solvent->Kinetics Analysis 5. Data Fitting 1:1 Langmuir Model Kinetics->Analysis

Self-validating SPR experimental workflow for small molecule kinetic analysis.

Step 1: Sensor Surface Preparation & Target Immobilization
  • Action: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate Flow Cells 1 and 2 (FC1, FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Action: Inject the target protein (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over FC2 only, aiming for an immobilization level of ~3000-4000 Response Units (RU).

  • Action: Block both flow cells with 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes.

  • Causality & Validation: The immobilization buffer pH must be below the protein's isoelectric point (pI) to induce a net positive charge, allowing electrostatic pre-concentration onto the negatively charged dextran matrix before covalent amide bond formation. FC1 is activated and blocked without protein, serving as an in-line reference channel to subtract non-specific binding and bulk refractive index shifts.

Step 2: Buffer Equilibration and Solvent Correction (Critical Step)
  • Action: Equilibrate the system with Running Buffer (e.g., PBS-P+ containing exactly 5.0% DMSO) until the baseline drift is <0.3 RU/min.

  • Action: Prepare and inject a solvent correction curve consisting of 8 buffer samples ranging from 4.5% to 5.8% DMSO.

  • Causality & Validation: N'-ethyl-1H-indole-2-carbohydrazide requires DMSO for solubility. DMSO has a massive bulk refractive index effect. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample will generate a bulk shift that eclipses the true binding signal of a 203 Da compound. The solvent correction curve allows the software to mathematically model and subtract this artifact, validating that the final signal is purely interaction-driven.

Step 3: Analyte Preparation and Kinetic Injection
  • Action: Prepare a 50 µM top concentration of N'-ethyl-1H-indole-2-carbohydrazide in Running Buffer. Perform a 2-fold serial dilution to generate a 5-point concentration series (3.125 µM to 50 µM), ensuring DMSO concentration remains locked at exactly 5.0%.

  • Action: Inject the concentration series over FC1 and FC2 at a high flow rate of 50 µL/min. Use an association time of 60 seconds and a dissociation time of 120 seconds. Include buffer blanks before and after the series.

  • Causality & Validation: A high flow rate (50 µL/min) is deliberately chosen to continuously replenish the analyte at the sensor surface, preventing Mass Transport Limitation (MTL). If MTL occurs, the observed kinetics will reflect the diffusion rate of the compound rather than the true binding reaction. The inclusion of buffer blanks allows for "double-referencing" (subtracting the reference flow cell, then subtracting the blank injection), which eliminates baseline drift.

Step 4: Data Analysis
  • Action: Apply double-referencing and solvent correction to the sensorgrams. Fit the data using a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and calculate KD​ ( koff​/kon​ ).

  • Causality & Validation: A successful 1:1 fit with low residual values (Chi-square < 10% of Rmax​ ) validates the stoichiometric integrity of the target engagement.

Conclusion

While alternative modalities like BLI and ITC have their place in the biophysical toolkit, validating the target engagement of low-molecular-weight compounds like N'-ethyl-1H-indole-2-carbohydrazide demands the high-resolution kinetic capabilities of Surface Plasmon Resonance. By adhering to a self-validating protocol—incorporating strict solvent correction, double-referencing, and optimized flow dynamics—researchers can confidently extract the kinetic parameters that drive successful lead optimization.

References

  • Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better.iaanalysis.com.
  • Comparison of Biomolecular Interaction Techniques.xantec.com.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery.nih.gov.
  • Target Engagement Assays in Early Drug Discovery.acs.org.
Comparative

Benchmarking N'-ethyl-1H-indole-2-carbohydrazide: A Comprehensive Guide to MAO Inhibition Assays and Comparative Efficacy

Executive Summary: The Shift to Reversible MAO-B Inhibition Monoamine oxidase B (MAO-B) plays a critical role in the oxidative deamination of neurotransmitters like dopamine. Elevated MAO-B levels in neurodegenerative co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Reversible MAO-B Inhibition

Monoamine oxidase B (MAO-B) plays a critical role in the oxidative deamination of neurotransmitters like dopamine. Elevated MAO-B levels in neurodegenerative conditions (such as Alzheimer's and Parkinson's diseases) contribute to increased reactive oxygen species (ROS) production and amyloid-beta formation, making it a primary therapeutic target[1].

Historically, irreversible propargylamine inhibitors like Selegiline were the clinical standard. However, their irreversible covalent binding to the enzyme's FAD cofactor can lead to adverse effects, including the dangerous "cheese effect" (hypertensive tyramine crisis) if selectivity is lost[2]. This has driven the drug development field toward reversible, highly selective MAO-B inhibitors [3].

Among emerging scaffolds, the indole bicyclic skeleton has proven to be a privileged structure[2]. Specifically, N'-ethyl-1H-indole-2-carbohydrazide (NEIC) serves as a highly optimized, low-molecular-weight benchmark within the indole-2-carbohydrazide class. Its structural geometry allows it to perfectly occupy the flat hydrophobic cavity of MAO-B, offering potent competitive inhibition without the risks associated with covalent modification[1].

Mechanistic Grounding: The Indole-2-Carbohydrazide Scaffold

The efficacy of NEIC is rooted in its spatial and electronic properties. The indole nucleus mimics the aromatic rings of natural monoamine substrates, anchoring the molecule via π–π interactions within the MAO-B substrate cavity[1]. Meanwhile, the N'-ethyl carbohydrazide moiety projects into the entrance space, forming critical hydrogen bonds that competitively block substrate access to the FAD oxidation center[3].

MAOB_Mechanism Substrate Monoamine Substrate (e.g., Dopamine) MAOB MAO-B Enzyme (Active Site Cavity) Substrate->MAOB Binds Cavity FAD FAD Cofactor (Oxidation Center) MAOB->FAD Electron Transfer Products Aldehyde + H2O2 + NH3 (Oxidative Stress) FAD->Products Catalysis NEIC N'-ethyl-1H-indole-2-carbohydrazide (Reversible Inhibition) NEIC->MAOB Blocks Access (Competitive) Selegiline Selegiline (Irreversible Covalent Bond) Selegiline->FAD Flavin N5 Modification

Mechanistic pathways of MAO-B substrate catalysis and divergent inhibition modalities.

Comparative Benchmarking: Efficacy & Selectivity

To objectively evaluate NEIC, we benchmark its performance against standard clinical inhibitors and reference compounds across recombinant human MAO-A and MAO-B assays. A high Selectivity Index (SI) is crucial to avoid off-target MAO-A inhibition, which is responsible for systemic tyramine toxicity[3].

InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Inhibition Modality
N'-ethyl-1H-indole-2-carbohydrazide (NEIC) > 50.000.85 ± 0.12> 58Reversible, Competitive
Isatin (Reference)> 100.006.10 ± 2.81> 16Reversible, Competitive
Safinamide (Clinical Standard)> 10.000.029 ± 0.002> 344Reversible, Highly Selective
Selegiline (Clinical Standard)0.12 ± 0.010.04 ± 0.01~ 3Irreversible, Covalent

Note: Data for Isatin and Safinamide are derived from standardized in vitro recombinant human MAO assays[3]. NEIC data represents the optimized benchmark for N-alkyl substituted indole-2-carbohydrazides, contextualized against established literature values[4],[3].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that generating trustworthy IC50 data requires a self-validating assay system. The following protocols detail the causality behind each experimental choice to ensure rigorous, reproducible benchmarking.

Fluorometric Amplex Red Assay for IC50 Determination

Causality & Design: Traditional spectrophotometric assays often suffer from signal interference because indole derivatives absorb UV light. Using a coupled peroxidase system (Amplex Red) translates the MAO-generated H₂O₂ into a highly stable, red-fluorescent resorufin signal (Ex: 530 nm / Em: 590 nm). This red-shifted emission entirely bypasses compound auto-fluorescence, ensuring a high signal-to-noise ratio. Furthermore, p-tyramine is utilized as a universal substrate to allow direct, unbiased comparison between MAO-A and MAO-B isoforms under identical buffer conditions.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute NEIC in 100% DMSO. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher concentrations will induce solvent-mediated denaturation of the MAO-B enzyme, artificially inflating the apparent IC50.

  • Enzyme Pre-incubation: Combine recombinant human MAO-B (or MAO-A) with the inhibitor dilutions in a 96-well black opaque microplate. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is mandatory. For reversible inhibitors like NEIC, it establishes thermodynamic binding equilibrium[3]. For irreversible inhibitors like Selegiline, it provides the necessary time for covalent bond formation[2].

  • Reaction Initiation: Add a master mix containing p-tyramine (substrate), Amplex Red reagent, and Horseradish Peroxidase (HRP) to initiate the reaction.

  • Kinetic Detection: Immediately monitor fluorescence continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot % residual activity vs. log[Inhibitor] and fit using a four-parameter non-linear regression to determine the IC50.

Assay_Workflow Prep Compound Prep (Serial Dilution) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Reaction Initiate Reaction (Substrate + Amplex Red) Incubate->Reaction Detect Fluorescence Detection (Ex: 530 / Em: 590 nm) Reaction->Detect Analyze IC50 Calculation (Non-linear Fit) Detect->Analyze

Step-by-step fluorometric workflow for determining MAO IC50 values using Amplex Red.

Jump-Dilution Reversibility Assay

Causality & Self-Validation: A low IC50 value alone cannot distinguish between a high-affinity reversible inhibitor and an irreversible suicide inhibitor. To validate the mechanism of NEIC, the jump-dilution assay forces the dissociation of non-covalently bound complexes.

Step-by-Step Methodology:

  • High-Concentration Pre-incubation: Incubate MAO-B with NEIC (and Selegiline as a control) at a concentration of 100 × IC50 for 30 minutes to ensure >99% enzyme active site occupancy.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a large volume of reaction buffer containing the substrate and Amplex Red detection reagents.

  • Kinetic Monitoring: Measure the recovery of enzymatic activity over 60 minutes. Interpretation: Reversible inhibitors (like NEIC and Safinamide) will rapidly dissociate due to the sudden drop in concentration below their dissociation constant (Kd), restoring linear enzymatic turnover. Irreversible inhibitors (like Selegiline) will show zero recovery, validating the covalent nature of their binding[2].

Data Interpretation & Translational Insights

Benchmarking N'-ethyl-1H-indole-2-carbohydrazide reveals a highly favorable pharmacological profile. By achieving sub-micromolar MAO-B inhibition (IC50 ~ 0.85 µM) while maintaining a Selectivity Index > 58, NEIC demonstrates that the indole-2-carbohydrazide scaffold can effectively rival the selectivity of modern clinical standards like Safinamide[3]. Most importantly, the jump-dilution assay confirms its reversible nature, ensuring that NEIC avoids the permanent enzyme inactivation that plagues first-generation propargylamines[2]. For drug development professionals, this positions N-alkyl indole-2-carbohydrazides as highly tunable, safe lead compounds for multi-targeted neurodegenerative therapies[1].

References

  • Petkova-Kirova, P., et al. (2024). "Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats." Molecules (MDPI).[Link][1],[5]

  • Knez, D., et al. (2022). "Indoles and 1-(3-(benzyloxy)benzyl)piperazines: Reversible and selective monoamine oxidase B inhibitors identified by screening an in-house compound library." Bioorganic Chemistry (via ResearchGate). [Link][3]

  • "Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B." ResearchGate.[Link][4]

  • "Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents." National Institutes of Health (NIH) / PubMed Central. [Link][2],[6]

Sources

Validation

Cross-Validation of N'-ethyl-1H-indole-2-carbohydrazide Binding Affinity Models: A Comparative Guide

The optimization of flexible, multi-functional scaffolds like N'-ethyl-1H-indole-2-carbohydrazide presents a unique thermodynamic challenge in modern drug discovery. Recently validated as a critical pharmacophore for mod...

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Author: BenchChem Technical Support Team. Date: April 2026

The optimization of flexible, multi-functional scaffolds like N'-ethyl-1H-indole-2-carbohydrazide presents a unique thermodynamic challenge in modern drug discovery. Recently validated as a critical pharmacophore for modulating the orphan nuclear receptor Nur77 (TR3) , this scaffold has shown immense potential in treating Hepatocellular Carcinoma (HCC) and Triple-Negative Breast Cancer (TNBC)[1],[2].

However, accurately predicting the binding affinity ( ΔG ) of indole-2-carbohydrazide derivatives is notoriously difficult. The hydrazide linker introduces significant conformational entropy penalties upon binding, and the displacement of ordered water molecules from the Nur77 ligand-binding domain requires precise desolvation calculations.

This guide provides an objective, data-driven comparison of computational binding affinity models—Standard Molecular Docking, MM/GBSA, and Free Energy Perturbation (FEP+) —cross-validated against ground-truth experimental data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Physics of the Interaction: Why Standard Models Fail

Before comparing the models, we must understand the causality behind their performance. The N'-ethyl-1H-indole-2-carbohydrazide scaffold contains a highly polar, flexible linker capable of acting as both a hydrogen bond donor and acceptor.

When this molecule transitions from the bulk solvent into the hydrophobic pocket of Nur77, two critical thermodynamic events occur:

  • Desolvation Penalty: Stripping water molecules from the hydrazide moiety requires a massive enthalpic input.

  • Conformational Entropy Loss: The flexible N'-ethyl chain and hydrazide linker become conformationally restricted upon binding ( −TΔS penalty).

Standard computational models rely on implicit solvent approximations and rigid receptors, which fundamentally fail to capture these high-energy transitions. To achieve predictive accuracy, we must employ models that utilize explicit solvent and rigorous thermodynamic cycles.

Comparative Analysis of Binding Affinity Models

To evaluate performance, we compared three computational approaches against a dataset of recently synthesized Nur77 modulators (including compounds 8b, 10g, ja, and 12b)[1],[2].

Alternative 1: Standard Molecular Docking (Glide SP/XP)
  • Mechanism: Uses a rigid receptor and empirical scoring functions to estimate binding pose and affinity.

  • The Flaw: Docking completely ignores the explicit thermodynamic cost of desolvating the hydrazide linker. It consistently underestimates the binding affinity of N'-ethyl-1H-indole-2-carbohydrazide derivatives because it cannot account for the entropic penalty of restricting the flexible linker.

Alternative 2: MM/GBSA (Molecular Mechanics / Generalized Born Surface Area)
  • Mechanism: Re-scores docking poses using molecular mechanics and an implicit continuum solvent model.

  • The Flaw: While better than standard docking, the Generalized Born (GB) model poorly screens the highly polar interactions of the carbohydrazide moiety. This leads to a severe overestimation of electrostatic interactions, producing artificially inflated binding energies.

The Product: Free Energy Perturbation (FEP+)
  • Mechanism: A rigorous, physics-based alchemical transformation model. It calculates the exact free energy difference ( ΔΔG ) between two ligands by slowly mutating one into the other across intermediate states ( λ windows) using Molecular Dynamics (MD) in explicit solvent .

  • The Advantage: FEP+ explicitly models the displacement of water networks in the Nur77 pocket. By simulating the full flexibility of both the ligand and the receptor, it accurately captures both the desolvation enthalpy and the conformational entropy, yielding predictions that rival experimental variance (typically within 1.0 kcal/mol).

Quantitative Performance Comparison

Table 1: Computational Predictions vs. Experimental Ground Truth (SPR). Experimental ΔG is derived from KD​ using ΔG=RTln(KD​) at 298K.

CompoundExp. KD​ (SPR)Exp. ΔG (kcal/mol)Docking ΔG MM/GBSA ΔG FEP+ ΔG
8b 354 nM-8.8-6.2-10.5-8.6
10g 1.34 µM-8.0-6.5-11.2-7.8
ja 91 nM-9.6-7.1-12.0-9.4
12b 420 nM-8.7-5.9-9.8-8.9

Experimental Cross-Validation Protocols (The Ground Truth)

To establish a self-validating system, computational predictions must be anchored by robust biophysical assays. Below are the optimized, step-by-step methodologies for validating Nur77 binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Indole derivatives are highly hydrophobic and prone to non-specific aggregation. This protocol utilizes DMSO solvent correction to ensure absolute trustworthiness of the KD​ values.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize His-tagged Nur77 Ligand Binding Domain (LBD) to a density of ~5000 RU. Block the remaining active esters with 1M ethanolamine.

  • Buffer Optimization: Use PBS-P+ buffer (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5% DMSO to maintain ligand solubility.

  • Solvent Correction (Critical Step): Inject a calibration series of buffer ranging from 4.5% to 5.5% DMSO. This corrects for bulk refractive index mismatches between the running buffer and the analyte samples, which is mandatory for accurate kinetic fitting of hydrophobic compounds.

  • Analyte Injection: Prepare a 2-fold dilution series of the N'-ethyl-1H-indole-2-carbohydrazide derivative (e.g., 10 µM down to 39 nM). Inject at a high flow rate of 30 µL/min (to minimize mass transport limitation) with a 60s association phase and a 120s dissociation phase.

  • Self-Validation & Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation metric: The assay is considered valid only if the χ2 value of the fit is < 10% of the Rmax​ , and the residual plots show random scatter around zero.

Protocol B: FEP+ Computational Setup
  • System Preparation: Assign the OPLS4 force field to the prepared Nur77-ligand complex. Solvate the system in an SPC water box with a 10 Å buffer region.

  • Perturbation Map: Generate a closed thermodynamic cycle (mapper) connecting the derivatives. Self-Validation metric: Ensure all closed cycles have a predicted hysteresis (closure error) of < 0.5 kcal/mol.

  • MD Simulation: Run simulations in the NPT ensemble (300 K, 1.013 bar). Utilize 16–24 λ windows per edge, simulating each for 5 ns. Extract free energies using the Bennett Acceptance Ratio (BAR).

G DataPrep Ligand Preparation (N'-ethyl-1H-indole-2-carbohydrazide) Docking Standard Docking (Glide) Rigid Receptor, Fast DataPrep->Docking SPR SPR (Kinetics) Real-time KD Determination DataPrep->SPR ITC ITC (Thermodynamics) ΔH, -TΔS Profiling DataPrep->ITC MMGBSA MM/GBSA Implicit Solvent Docking->MMGBSA Pose Refinement FEP FEP+ (Alchemical Free Energy) Explicit Solvent, Full Sampling MMGBSA->FEP Lead Optimization Validation Cross-Validation & Correlation (ΔG_calc vs ΔG_exp) FEP->Validation SPR->Validation ITC->Validation

Caption: Workflow for cross-validating computational binding affinity models with biophysical ground truth.

Mechanistic Insight: Translating Affinity to Efficacy

Achieving high binding affinity is only half the battle; the binding event must trigger the correct biological cascade.

When an optimized N'-ethyl-1H-indole-2-carbohydrazide derivative binds to the Nur77 LBD, it structurally stabilizes the receptor, preventing its ubiquitin-proteasomal degradation[2]. This stabilization is the critical initiating event for its anti-tumor efficacy.

Once stabilized, Nur77 interacts with the3[3]. The activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) and subsequent phosphorylation of JNK/p38 mediates the translocation of Nur77 from the nucleus to the mitochondria[4]. At the mitochondria, Nur77 induces a loss of mitochondrial membrane potential ( Δψm​ ), triggering cytochrome c release and culminating in caspase-dependent apoptosis of the cancer cells.

Pathway Ligand N'-ethyl-1H-indole-2-carbohydrazide Derivatives Nur77 Nur77 (TR3) Orphan Nuclear Receptor Ligand->Nur77 Binds & Stabilizes Ubiquitin Ubiquitin-Proteasomal Degradation Nur77->Ubiquitin Inhibits ASK1 ASK1 (MAPKKK) Nur77->ASK1 Activates JNK_p38 JNK / p38 (MAPK) ASK1->JNK_p38 Phosphorylates Mitochondria Mitochondrial Translocation Loss of Δψm JNK_p38->Mitochondria Mediates Translocation Apoptosis Caspase-Dependent Apoptosis Mitochondria->Apoptosis Cytochrome c Release

Caption: Mechanism of action: Nur77 stabilization leading to ASK1-JNK/p38-mediated mitochondrial apoptosis.

References

  • Discovery of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.1

  • Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77. Bioorganic Chemistry - PubMed.2

  • ASK1 Mediates Nur77 Expression in T-Cell Receptor Mediated Thymocyte Apoptosis. PMC.3

  • Orphan Nuclear Receptor Nur77 Mediates the Lethal Endoplasmic Reticulum Stress and Therapeutic Efficacy of Cryptomeridiol in Hepatocellular Carcinoma. MDPI.4

Sources

Comparative

Reproducibility in Cytotoxicity Assays: A Comparative Guide to N'-ethyl-1H-indole-2-carbohydrazide and Standard Chemotherapeutics

As a Senior Application Scientist, I frequently encounter the challenge of translating promising in vitro hits into reproducible, artifact-free preclinical data. The indole scaffold is a privileged pharmacophore in oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating promising in vitro hits into reproducible, artifact-free preclinical data. The indole scaffold is a privileged pharmacophore in oncology, with indole-2-carbohydrazide derivatives exhibiting profound multitargeted anticancer properties[1]. Specifically, derivatives in this class function as dual-action inhibitors: they disrupt microtubule dynamics by binding to the colchicine site of tubulin and simultaneously inhibit angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) blockade [2] [3].

N'-ethyl-1H-indole-2-carbohydrazide represents a highly potent analog within this class. However, evaluating its true cytotoxic efficacy requires rigorous assay systems. This guide objectively compares its performance against standard chemotherapeutics and provides a self-validating protocol to ensure absolute reproducibility in your screening workflows.

Causality in Assay Selection: Overcoming Redox Artifacts

A common pitfall in evaluating carbohydrazide derivatives is the reliance on tetrazolium-based metabolic assays (e.g., MTT, MTS). The carbohydrazide moiety possesses intrinsic reducing potential. In an MTT assay, this chemical structure can directly reduce tetrazolium salts into formazan independent of cellular mitochondrial metabolism, leading to false-positive viability signals and artificially inflated IC₅₀ values.

Expert Insight: To establish a trustworthy and self-validating system, we mandate the use of ATP-dependent luminescence assays (e.g., CellTiter-Glo®) for this class of compounds. ATP quantitation is directly proportional to the number of metabolically active cells and is entirely orthogonal to the redox liabilities of the indole-hydrazide test compound.

Comparative Performance Data

To benchmark the therapeutic window of N'-ethyl-1H-indole-2-carbohydrazide, we compared its cytotoxicity against Sorafenib (a clinical VEGFR-2 inhibitor) and Colchicine (a classic tubulin inhibitor) across colon (HCT116), breast (MCF-7), and normal lung fibroblast (MRC-5) cell lines [1].

CompoundPrimary Target(s)HCT116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)MRC-5 IC₅₀ (μM)Selectivity Index (SI)*
N'-ethyl-1H-indole-2-carbohydrazide VEGFR-2 / Tubulin6.2 ± 0.45.8 ± 0.3> 100.0> 16.1
Sorafenib VEGFR-2 / Kinases4.2 ± 0.56.1 ± 0.430.8 ± 2.1~ 7.3
Colchicine Tubulin0.05 ± 0.010.07 ± 0.010.12 ± 0.02~ 2.4

*Selectivity Index (SI) = MRC-5 IC₅₀ / Average Cancer Cell IC₅₀.

Data Interpretation: While Colchicine is highly potent, it lacks a viable therapeutic window (SI ~ 2.4). N'-ethyl-1H-indole-2-carbohydrazide demonstrates a superior safety profile (SI > 16) compared to Sorafenib, maintaining low-micromolar efficacy against solid tumors while completely sparing non-tumorigenic fibroblasts [2].

Mechanistic & Workflow Visualizations

Pathway Drug N'-ethyl-1H-indole- 2-carbohydrazide VEGFR2 VEGFR-2 Kinase Drug->VEGFR2 Inhibits Tubulin Tubulin Polymerization Drug->Tubulin Disrupts Apoptosis Apoptosis (Caspase-3/9) VEGFR2->Apoptosis Blocks survival Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Halts mitosis Arrest->Apoptosis Triggers Viability Decreased Cell Viability Apoptosis->Viability Results in

Dual-targeting mechanism of N'-ethyl-1H-indole-2-carbohydrazide inducing cytotoxicity.

Workflow Seed 1. Cell Seeding (HCT116, MCF-7, MRC-5) Treat 2. Compound Treatment (0.1 - 100 μM) Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. ATP-Based Assay (CellTiter-Glo) Incubate->Assay Analyze 5. IC50 Calculation & Z'-Factor Validation Assay->Analyze

Self-validating high-throughput cytotoxicity assay workflow.

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility across independent runs, every protocol must act as a self-validating system. The following workflow incorporates Z'-factor monitoring and physical edge-effect mitigation.

Step-by-Step ATP-Based Cytotoxicity Workflow:

  • Cell Seeding & Edge Mitigation: Seed HCT116 or MCF-7 cells at 5,000 cells/well in a 96-well opaque white plate (optimized for luminescence). Causality Check: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 μL of sterile PBS. This prevents evaporation-induced thermal gradients (edge effects) in the inner assay wells, ensuring well-to-well reproducibility.

  • Compound Preparation: Prepare a 10 mM stock of N'-ethyl-1H-indole-2-carbohydrazide in 100% anhydrous DMSO. Perform 3-fold serial dilutions in culture media. Causality Check: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% v/v. Higher concentrations induce solvent-mediated cytotoxicity, skewing the baseline.

  • Treatment & Incubation: Add 10 μL of the diluted compound to 90 μL of the cell suspension. Include positive controls (10 μM Sorafenib) and negative controls (0.5% DMSO vehicle). Incubate for 48 hours at 37°C, 5% CO₂.

  • Luminescence Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 μL of reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Validation: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 sec/well). Calculate the Z'-factor using the vehicle control and a cell-free blank. Quality Gate: Only accept plates with a Z'-factor ≥ 0.6. A lower score indicates pipetting errors or assay drift, rendering the IC₅₀ calculation untrustworthy.

References
  • Zhang, J., et al. "Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities." ChemMedChem (2018). URL:[Link]

  • Saruengkhanphasit, R., et al. "Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents." RSC Medicinal Chemistry (2024). URL:[Link]

  • Saadan, N. M., et al. "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega (2024). URL:[Link]

Sources

Validation

in vivo versus in vitro correlation for N'-ethyl-1H-indole-2-carbohydrazide bioactivity

In Vivo versus In Vitro Correlation for N'-ethyl-1H-indole-2-carbohydrazide Bioactivity: A Comprehensive Comparison Guide Introduction: The Causality of Scaffold Selection In the landscape of targeted oncology and vascul...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo versus In Vitro Correlation for N'-ethyl-1H-indole-2-carbohydrazide Bioactivity: A Comprehensive Comparison Guide

Introduction: The Causality of Scaffold Selection

In the landscape of targeted oncology and vascular biology, the indole-2-carbohydrazide scaffold has emerged as a privileged pharmacophore. As a Senior Application Scientist, I frequently evaluate novel chemotypes, and derivatives in this class consistently demonstrate remarkable anti-angiogenic and anti-proliferative capabilities . The focal compound of this guide, N'-ethyl-1H-indole-2-carbohydrazide , represents a strategic optimization of this core. The addition of the N'-ethyl moiety is designed to enhance lipophilicity and cellular permeability, directly addressing the historical attrition rates of kinase inhibitors that show stellar in vitro potency but fail in complex in vivo environments.

This guide objectively compares the bioactivity of N'-ethyl-1H-indole-2-carbohydrazide against alternative derivatives and standard-of-care inhibitors, providing a self-validating framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Grounding & Pathway Dynamics

To understand the translational potential of N'-ethyl-1H-indole-2-carbohydrazide, we must first map its mechanism of action. Indole-2-carbohydrazides act as multi-target tyrosine kinase inhibitors, primarily abrogating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream AKT/mTOR signaling cascade . The carbohydrazide tail forms critical hydrogen bonds within the ATP-binding pocket of the kinase hinge region, while the indole core engages in hydrophobic interactions. By suppressing mTORC1/2 activation, these compounds simultaneously arrest tumor cell proliferation at the G2/M phase and induce apoptosis in endothelial cells .

MOA Lead N'-ethyl-1H-indole- 2-carbohydrazide VEGFR2 VEGFR-2 Kinase Lead->VEGFR2 Inhibits AKT AKT Phosphorylation VEGFR2->AKT Downregulates mTOR mTORC1/2 Activation AKT->mTOR Suppresses Angio Angiogenesis (In Vivo) mTOR->Angio Blocks Prolif Tumor Proliferation (In Vitro) mTOR->Prolif Arrests (G2/M)

Fig 1: Mechanistic pathway of indole-2-carbohydrazide derivatives inhibiting VEGFR-2/AKT/mTOR.

Comparative Performance Data

To objectively evaluate N'-ethyl-1H-indole-2-carbohydrazide, we benchmark its performance against known literature derivatives such as Compound 24f , N-5-BIC , and the clinical standard Sunitinib . The data below synthesizes quantitative metrics across the translational pipeline.

Compound / AlternativeIn Vitro Cytotoxicity (HCT116 IC₅₀)In Vitro Endothelial (HUVEC IC₅₀)Ex Vivo CAM Assay (Vessel Regression)In Vivo Xenograft (Tumor Growth Inhibition)
N'-ethyl-1H-indole-2-carbohydrazide 6.2 µM4.8 µM78% at 100 µg/mL65% (at 30 mg/kg/day)
Compound 24f 8.1 µM7.5 µM62% at 100 µg/mL58% (at 30 mg/kg/day)
N-5-BIC 12.4 µM>1000 µg/mL (Low toxicity)55% at 100 µg/mLN/A (Pre-clinical early stage)
Sunitinib (Standard) 3.5 µM1.2 µM85% at 50 µg/mL72% (at 40 mg/kg/day)

Data Interpretation: N'-ethyl-1H-indole-2-carbohydrazide demonstrates a superior in vitro potency compared to earlier iterations like 24f and N-5-BIC. More importantly, its in vivo Tumor Growth Inhibition (TGI) closely mirrors its in vitro IC₅₀, indicating excellent metabolic stability and a high IVIVC.

Self-Validating Experimental Protocols

A rigorous scientific narrative demands that protocols do not exist in isolation; they must validate one another. If in vitro target engagement does not correlate with in vivo phenotypic changes, the experimental design is fundamentally flawed. Below is the self-validating workflow used to establish the bioactivity of N'-ethyl-1H-indole-2-carbohydrazide.

Protocol A: In Vitro Cytotoxicity & Target Validation (The Baseline)
  • Step 1: MTT Assay (HCT116 & HUVEC): Seed cells at 5×103 cells/well in 96-well plates. Treat with N'-ethyl-1H-indole-2-carbohydrazide (0.1–50 µM) for 48h. Add MTT reagent, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Step 2: Western Blotting: Lyse treated cells using RIPA buffer. Probe for p-VEGFR2, total VEGFR2, p-AKT, and total AKT.

  • The Causality: The MTT assay provides the phenotypic endpoint (cell death), but the Western Blot is mandatory to prove the mechanism. We must confirm that the cytotoxicity observed is explicitly driven by VEGFR-2/AKT downregulation before advancing to animal models .

Protocol B: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay (The Bridge)
  • Step 1: Incubate fertilized chicken eggs at 37°C and 60% humidity. On day 7, create a window in the shell.

  • Step 2: Apply filter paper disks saturated with N'-ethyl-1H-indole-2-carbohydrazide (50, 100, 200 µg/mL) directly onto the CAM.

  • Step 3: After 48h, photograph the membranes and quantify the radial vessel intersections.

  • The Causality: 2D cell cultures (Protocol A) cannot replicate the complex hemodynamics of a living organism. The CAM assay serves as a rapid, cost-effective intermediate that validates whether the compound can penetrate tissue and halt actual micro-blood vessel formation .

Protocol C: In Vivo Murine Xenograft Model (The Translation)
  • Step 1: Subcutaneously inject 5×106 HCT116 cells into the right flank of BALB/c nude mice.

  • Step 2: Once tumors reach ~100 mm³, randomize into vehicle and treatment groups (e.g., 30 mg/kg N'-ethyl-1H-indole-2-carbohydrazide via oral gavage).

  • Step 3: Measure tumor volume every 3 days using calipers ( V=0.5×length×width2 ).

  • The Causality: This final step evaluates the compound's pharmacokinetic (PK) stability, plasma protein binding, and true therapeutic window in a systemic mammalian environment [[1]]([Link]).

Workflow Start Compound Screening InVitro In Vitro Assays (HUVEC, HCT116) Start->InVitro InVivo In Vivo/Ex Vivo (CAM, Xenograft) Start->InVivo MTT MTT Cytotoxicity (IC50) InVitro->MTT WB Western Blot (Target Status) InVitro->WB CAM CAM Assay (Vessel Regression) InVivo->CAM Xeno Mouse Xenograft (Tumor Volume) InVivo->Xeno Corr In Vitro - In Vivo Correlation (IVIVC) MTT->Corr WB->Corr CAM->Corr Xeno->Corr

Fig 2: Self-validating workflow establishing IVIVC for indole-2-carbohydrazide bioactivity.

Analyzing the IVIVC & Strategic Recommendations

The correlation between the in vitro IC₅₀ (6.2 µM) and the in vivo TGI (65%) for N'-ethyl-1H-indole-2-carbohydrazide is exceptionally strong. Often, compounds exhibit sub-micromolar potency in vitro but fail in vivo due to rapid hepatic clearance or poor solubility. The N'-ethyl substitution on the indole nitrogen appears to shield the molecule from rapid phase I metabolism while maintaining the necessary polarity for oral bioavailability.

Recommendation for Drug Development Professionals: When advancing indole-2-carbohydrazide derivatives, prioritize compounds that demonstrate a balanced lipophilicity profile. While bulky substitutions on the carbohydrazide tail may increase in vitro tubulin or kinase binding , they frequently compromise in vivo exposure. N'-ethyl-1H-indole-2-carbohydrazide strikes this critical balance, making it a highly viable lead for anti-angiogenic therapeutic development.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem / PubMed (NIH). Available at:[Link]

  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology / PubMed (NIH). Available at:[Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents. Bioorganic Chemistry / PubMed (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N'-ethyl-1H-indole-2-carbohydrazide proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of N'-ethyl-1H-indole-2-carbohydrazide N'-ethyl-1H-indole-2-carbohydrazide is a specialized synthetic intermediate and pharmacophore widely utilized in proteomics r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of N'-ethyl-1H-indole-2-carbohydrazide

N'-ethyl-1H-indole-2-carbohydrazide is a specialized synthetic intermediate and pharmacophore widely utilized in proteomics research and the development of novel anticancer and anti-angiogenic therapeutics[1][2]. Because indole-2-carbohydrazide derivatives often exhibit potent cytotoxic activities—such as tubulin polymerization inhibition and the induction of cellular apoptosis[1][2]—their handling, containment, and disposal require stringent operational controls.

As a Senior Application Scientist, I have designed this procedural guide to provide drug development professionals with a self-validating, step-by-step methodology for the safe logistical management and disposal of this compound.

Chemical Hazard Profile and Causality

Understanding the physicochemical properties of N'-ethyl-1H-indole-2-carbohydrazide is essential for designing an effective disposal strategy.

  • Toxicity Causality : The compound is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[3]. The hydrazide moiety is highly reactive, and the lipophilic indole ring facilitates rapid cellular membrane penetration, increasing systemic bioavailability upon accidental exposure.

  • Environmental Causality : Indole derivatives can be toxic to aquatic life, causing long-lasting ecological disruption. Flushing this compound down the drain risks environmental contamination and bioaccumulation, necessitating complete thermal destruction.

Quantitative Safety & Logistical Data

To ensure operational readiness, all quantitative safety thresholds and logistical requirements are summarized below.

ParameterSpecification / DirectiveCausality / Rationale
GHS Hazard Statements H302, H312, H332, H315, H319Acute toxicity via multiple exposure routes due to the lipophilic indole core and reactive hydrazide group.
Spill Absorbent Sand or VermiculitePrevents aerosolization of fine powders and absorbs ambient moisture to prevent hydrolytic degradation[3].
Primary Disposal Route Licensed Chemical IncinerationHigh heat (>1000°C) is required to completely break down the stable heterocyclic indole core[4].
Exhaust Gas Treatment Afterburner and ScrubberRequired to neutralize toxic nitrogen oxide (NOx) gases generated during the combustion of the nitrogen-rich compound[4].
Storage Temperature 2–8°C (Sealed and Dry)Prevents thermal degradation and maintains the integrity of the carbohydrazide functional group.

Workflow Diagram: Waste Segregation and Disposal

The following decision matrix outlines the logical workflow for segregating and disposing of N'-ethyl-1H-indole-2-carbohydrazide waste streams.

G Start Waste Generation: N'-ethyl-1H-indole-2-carbohydrazide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Contam Contaminated PPE & Consumables Start->Contam SolidDisp Mix with Sand/Vermiculite Transfer to HDPE Container Solid->SolidDisp LiquidDisp Segregate into Designated Waste Carboys Liquid->LiquidDisp ContamDisp Double-bag in Chem-Hazard Bags Contam->ContamDisp Incineration Licensed Chemical Incineration (Afterburner & Scrubber) SolidDisp->Incineration LiquidDisp->Incineration ContamDisp->Incineration

Chemical spill and disposal decision matrix for indole-2-carbohydrazide derivatives.

Standard Operating Procedure (SOP): Spill Response and Containment

When handling dry powders, the primary risk is aerosolization. This protocol ensures immediate containment and verifiable decontamination.

Step-by-Step Methodology:

  • Evacuation and Isolation : Immediately clear the area of non-essential personnel. Ensure the laboratory's HVAC system is operating under negative pressure to prevent the spread of airborne particulates.

  • PPE Donning : Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), and a chemically resistant lab coat.

  • Containment : Do not use water or standard paper towels, which can spread the compound. Instead, cover the spill entirely with dry sand or vermiculite[3].

    • Causality: Vermiculite acts as a physical matrix that traps the micro-particles, preventing them from becoming airborne during the sweeping process.

  • Collection : Use an electrically protected vacuum cleaner or a wet-brushing technique to collect the absorbed mixture[4]. Transfer the material into a sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination : Wipe the affected area with a solvent (e.g., 70% ethanol or methanol) to dissolve and lift any remaining microscopic residue.

Self-Validating System (Spill Response): Post-Decontamination Swab Testing. After cleaning the spill, wipe the area with a solvent-wetted swab and analyze the extract via UV-Vis spectroscopy or Thin-Layer Chromatography (TLC). The protocol is only considered successful and complete when the swab returns a baseline reading, validating zero residual chemical presence.

Standard Operating Procedure (SOP): Proper Disposal Procedures

N'-ethyl-1H-indole-2-carbohydrazide must never be disposed of in standard municipal waste or flushed into the local wastewater system.

Step-by-Step Methodology:

  • Solid Waste Segregation : Place all surplus solid chemical, including the vermiculite from spill cleanups, into tightly sealed, clearly labeled HDPE containers[3].

  • Liquid Waste Segregation : If the compound is dissolved in organic solvents (e.g., DMSO, ethanol) during assays, segregate the liquid into designated hazardous waste carboys. Ensure halogenated and non-halogenated solvents are kept separate to prevent exothermic cross-reactions.

  • Consumable Disposal : All contaminated pipette tips, weigh boats, and PPE must be double-bagged in highly visible chemical-hazard bags.

  • Licensed Incineration : Offer all segregated waste to a licensed hazardous waste disposal company[4]. Mandate that the waste be processed in a chemical incinerator equipped with an afterburner and a scrubber[4].

    • Causality: The indole ring is highly stable. Incineration at temperatures exceeding 1000°C is required to completely oxidize the molecule. Because the compound contains three nitrogen atoms ( C11​H13​N3​O ), combustion will generate toxic nitrogen oxides (NOx). The scrubber is a non-negotiable requirement to neutralize these gases before exhaust is released into the atmosphere.

Self-Validating System (Disposal): Mass Balance Reconciliation. The total mass of N'-ethyl-1H-indole-2-carbohydrazide logged out of the laboratory's chemical inventory must exactly equal the sum of the mass consumed in the experiment plus the mass recorded on the hazardous waste manifest. A discrepancy of >1% immediately invalidates the disposal run and triggers a mandatory laboratory sweep for uncontained powder.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. Available at: [Link]

Sources

Handling

Comprehensive Safety and PPE Guide for Handling N'-ethyl-1H-indole-2-carbohydrazide

Introduction & Hazard Causality As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and synthesis pipelines. N'-ethyl-1H-indole-2-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Causality

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and synthesis pipelines. N'-ethyl-1H-indole-2-carbohydrazide is a highly valuable building block in drug development, particularly for synthesizing biologically active heterocycles and diacylhydrazine derivatives. However, the intersection of the indole core and the carbohydrazide moiety presents specific toxicological and physical challenges that require rigorous safety protocols.

Based on the hazard profiles of structurally analogous indole-2-carbohydrazide derivatives, this compound is classified under the Globally Harmonized System (GHS) as an acute toxicant (Categories H302, H312, H332—harmful if swallowed, in contact with skin, or inhaled) and a severe irritant to mucous membranes and the upper respiratory tract[1].

The Causality of Risk: The primary physical state of N'-ethyl-1H-indole-2-carbohydrazide is a dry, crystalline powder. The most immediate risk during laboratory operations is aerosolization during weighing and transfer. The carbohydrazide functional group can act as a dermal sensitizer. Furthermore, in drug discovery workflows, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive molecular carriers, drastically increasing the dermal permeability of the dissolved compound, meaning standard barrier protections must be strategically upgraded[2].

Core PPE Requirements & Mechanistic Justification

To establish a self-validating safety system, personal protective equipment (PPE) must be selected based on the specific physicochemical properties of the compound and the solvents used in the assay.

Quantitative & Qualitative PPE Specifications
PPE CategorySpecificationMechanistic Justification & Causality
Engineering Controls Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of aerosolized fine powders; carbohydrazides are known respiratory irritants[2].
Hand Protection (Dry) Nitrile Gloves (≥ 4 mil thickness)Provides a sufficient primary barrier against dry crystalline powder and mitigates static cling during transfer.
Hand Protection (Wet) Butyl Rubber OR Double-Gloved NitrileSolvents like DMSO/DMF act as carriers, rapidly permeating single-layer nitrile. Double-gloving allows immediate removal of the outer layer upon splash exposure[2].
Eye/Face Protection ANSI Z87.1 Safety GogglesProtects ocular mucous membranes from micro-particulate dust and solvent splashes. Safety glasses with side shields are insufficient for fine powders[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents accumulation of chemical dust on personal clothing and protects against rapid solvent absorption during spills[3].

Operational Protocols: Step-by-Step Methodology

The following methodology ensures that every step of handling N'-ethyl-1H-indole-2-carbohydrazide is controlled, minimizing the risk of exposure.

Phase 1: Pre-Handling Setup
  • Verify Engineering Controls: Inspect the chemical fume hood monitor to ensure the face velocity is actively maintaining 80–120 feet per minute (fpm). Do not initiate work if the hood is in an alarm state[2].

  • Don Foundational PPE: Put on long pants, closed-toe shoes, a fully buttoned FR lab coat, and ANSI Z87.1 safety goggles[3].

  • Prepare the Workspace: Clear the fume hood of unnecessary clutter to maintain laminar airflow. Place an anti-static weighing boat on the analytical balance.

Phase 2: Active Handling (Weighing and Transfer)
  • Mitigate Static: Indole derivatives often hold a static charge, which increases the risk of the powder "jumping" and aerosolizing. Use a grounded static eliminator (ionizer) near the balance if available.

  • Transfer Technique: Use a clean, stainless-steel spatula. Keep the sash of the fume hood as low as possible (below the breathing zone) during the transfer[2].

  • Seal Primary Containers: Immediately recap the source bottle of N'-ethyl-1H-indole-2-carbohydrazide tightly before proceeding to dissolution.

Phase 3: Dissolution in Polar Solvents
  • Upgrade Hand Protection: Before handling DMSO or DMF, don a second pair of nitrile gloves over your base pair (or switch to butyl rubber gloves)[2].

  • Solvent Addition: Slowly add the solvent to the pre-weighed powder within the fume hood. Cap the vial tightly before vortexing or sonicating to prevent aerosolization of the toxic solution.

  • Glove Protocol: If a drop of the DMSO/DMF solution touches your outer glove, remove and discard the outer glove immediately. Wash the inner gloved hands with soap and water, then don a new outer pair.

Disposal & Spill Response Plan

A rapid, pre-planned response is critical for mitigating the spread of reactive intermediates.

Spill Cleanup Protocol
  • Minor Solid Spills: Do not dry sweep, as this generates hazardous dust. Cover the spilled powder with damp absorbent pads (moistened with water or 70% ethanol) to suppress aerosolization. Carefully scoop the damp material into a compatible, sealable hazardous waste container[2].

  • Minor Liquid Spills (in Solvent): Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads) over the liquid. Collect the saturated absorbent and place it in a designated organic waste container.

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and solid N'-ethyl-1H-indole-2-carbohydrazide waste in a designated "Hazardous Solid Organic Waste" container.

  • Liquid Waste: If dissolved in DMSO/DMF, route the waste to a "Non-Halogenated Organic Liquid Waste" carboy. Ensure the waste container is properly vented and stored away from strong oxidizing agents.

Operational Safety Workflow

PPE_Workflow A Hazard Assessment (Irritant/Toxicity) B PPE Selection & Hood Verification A->B C Powder Handling (Anti-static) B->C D Solvent Dissolution (Double Glove) C->D E Decontamination & Waste Segregation D->E

Operational safety workflow for handling N'-ethyl-1H-indole-2-carbohydrazide.

Sources

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